6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Descripción
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Propiedades
IUPAC Name |
6-(3-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUQQQAWVIMHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide on 6-(3-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione: Structural Dynamics, Synthesis, and Physicochemical Profiling
Executive Summary
The functionalization of the uracil core via aryl substitution has yielded a diverse array of bioactive scaffolds with profound implications in antiviral, antibacterial, and antineoplastic drug discovery[1]. Among these, 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 6-(3-fluorophenyl)uracil) represents a highly optimized pharmacophore. By strategically positioning a fluorine atom at the meta position of the C6-phenyl ring, researchers can uniquely modulate the molecule's lipophilicity, metabolic stability, and hydrogen-bonding network without inducing severe steric hindrance.
This whitepaper provides an in-depth technical analysis of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, detailing its physicochemical properties, validated synthetic methodologies, and the mechanistic rationale behind its structural design.
Molecular Architecture & Physicochemical Profile
Structural Rationale: The "Fluorine Effect"
The pyrimidine-2,4(1H,3H)-dione core is characterized by its lactam-lactim tautomerism, though the lactam form is overwhelmingly favored under physiological conditions[2]. The introduction of a 3-fluorophenyl group at the C6 position introduces several critical pharmacokinetic advantages:
-
Electronic Modulation (-I Effect): Fluorine's high electronegativity exerts a strong inductive pull. This subtly lowers the pKa of the uracil N1-H proton, enhancing its capacity to act as a hydrogen-bond donor in target binding pockets.
-
Steric Profile: The meta-fluoro substitution avoids the severe steric clashes that an ortho-substitution would have with the uracil C5-H or C4-carbonyl, maintaining a favorable dihedral angle between the phenyl and uracil rings.
-
Metabolic Shielding: Halogenation at specific aryl positions is a classical bioisosteric strategy to block cytochrome P450-mediated aromatic oxidation.
Physicochemical Data Summary
The following table synthesizes the core quantitative data for 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, critical for formulation and pharmacokinetic modeling.
| Parameter | Value | Pharmacological Significance |
| IUPAC Name | 6-(3-fluorophenyl)-1H-pyrimidine-2,4-dione | Standardized nomenclature for regulatory filings. |
| Molecular Formula | C10H7FN2O2 | - |
| Molecular Weight | 206.17 g/mol | Highly efficient ligand efficiency; well within Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | Optimal for passive membrane permeability and potential blood-brain barrier (BBB) penetration[2]. |
| Computed LogP (XLogP3) | ~1.2 | Balanced lipophilicity, ensuring both aqueous solubility and lipid membrane partitioning. |
| H-Bond Donors / Acceptors | 2 / 3 | Facilitates robust interactions with target kinase/polymerase hinge regions. |
| Rotatable Bonds | 1 | Low entropic penalty upon target binding (C6-phenyl bond). |
Strategic Synthetic Methodologies
The synthesis of 6-aryluracils has historically relied on harsh heterocyclization conditions. However, modern approaches utilize transition-metal catalysis for precise C-C bond formation[3]. While direct C-H arylation of 1,3-protected uracils is viable[4], the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-halouracils remains the most robust, scalable, and atom-economical route for unprotected uracil cores.
Validated Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione from 6-chlorouracil.
Self-Validating System & IPCs: This protocol integrates an In-Process Control (IPC) via LC-MS. The reaction is only advanced to workup when the 6-chlorouracil peak (m/z 145[M-H]⁻) is ≤ 2% relative to the product peak (m/z 205[M-H]⁻), ensuring complete catalytic turnover and preventing difficult downstream separations.
Step-by-Step Methodology:
-
Reagent Charging: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-chlorouracil (1.00 g, 6.82 mmol, 1.0 eq), 3-fluorophenylboronic acid (1.14 g, 8.18 mmol, 1.2 eq), and anhydrous K₂CO₃ (1.88 g, 13.64 mmol, 2.0 eq).
-
Solvent Preparation & Degassing: Add a solvent mixture of 1,4-dioxane and deionized water (4:1 v/v, 40 mL).
-
Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve K₂CO₃ and form the reactive boronate complex essential for the transmetalation step.
-
Critical Step: Sparge the suspension with high-purity N₂ gas for 15 minutes. Oxygen must be excluded to prevent the oxidative deactivation of the Pd(0) catalyst to an inert Pd(II) species.
-
-
Catalyst Addition: Under a positive N₂ stream, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.39 g, 0.34 mmol, 0.05 eq). Seal the flask.
-
Thermal Activation: Heat the reaction mixture to 90°C in a pre-heated oil bath with vigorous stirring for 12 hours.
-
IPC Verification: At 12 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only if conversion is >98%.
-
Workup & Precipitation: Cool the mixture to room temperature and concentrate under reduced pressure to remove dioxane. Dilute the aqueous residue with 20 mL of water and wash with ethyl acetate (2 × 15 mL) to remove triphenylphosphine oxide and unreacted boronic acid.
-
Product Isolation: Carefully acidify the aqueous layer to pH 3 using 1M HCl.
-
Causality: The uracil core is weakly acidic and remains soluble as a potassium salt in the basic medium. Acidification neutralizes the core, forcing the highly pure 6-(3-fluorophenyl)uracil to crash out as a crystalline solid.
-
-
Filtration: Filter the precipitate under vacuum, wash with ice-cold water (20 mL) and cold diethyl ether (10 mL), and dry in vacuo at 50°C to yield the product.
Fig 1. Synthetic workflow for 6-(3-fluorophenyl)uracil via Suzuki-Miyaura cross-coupling.
Analytical Characterization Standards
To ensure the structural integrity of the synthesized compound, the following analytical signatures must be verified:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic uracil N1-H and N3-H broad singlets at ~11.2 ppm and ~11.0 ppm. The C5-H of the uracil ring will appear as a distinct singlet at ~5.8 ppm. The 3-fluorophenyl protons will present as a complex multiplet between 7.30–7.70 ppm.
-
¹⁹F NMR (376 MHz, DMSO-d₆): A single peak should be observed at approximately -112 ppm, confirming the presence of the meta-fluorine atom.
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₀H₆FN₂O₂[M-H]⁻: 205.0413; Found: 205.0415.
Mechanistic & Pharmacological Relevance
6-Aryluracils, including halogenated derivatives, are heavily utilized in the design of target-specific inhibitors. For instance, 6-anilinouracils and their derivatives are potent, selective inhibitors of DNA polymerase IIIC (pol IIIC), an enzyme essential for replicative DNA synthesis in Gram-positive bacteria[5].
The integration of the 3-fluorophenyl moiety specifically alters the pharmacodynamics of the molecule. The diagram below illustrates the multi-faceted impact of this substitution on the compound's behavior in a biological system.
Fig 2. Physicochemical and pharmacokinetic effects of the 3-fluoro substitution on the uracil core.
By acting as a bioisostere for hydrogen, the fluorine atom maintains the spatial footprint of the phenyl ring while significantly upgrading its metabolic resilience and target-binding affinity, making 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione a highly valuable intermediate and active pharmaceutical ingredient (API) scaffold.
References
- Source: ACS Publications (Journal of Medicinal Chemistry)
- Source: RSC Publishing (RSC Advances)
- Title: Uracil (CAS 66-22-8)
- Source: ACS Publications (ACS Omega)
- Title: Regioselective Direct C–H Arylations of Protected Uracils.
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. Uracil (CAS 66-22-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Mechanism of Action of 6-(3-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione In Vitro: A Technical Guide
Audience: Researchers, scientists, and drug development professionals. Focus: Molecular mechanisms, enzyme kinetics, and self-validating in vitro methodologies.
Executive Summary
The compound 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 6-(3-fluorophenyl)uracil) belongs to a highly specialized class of 6-aryluracil derivatives. In the landscape of antimicrobial and antiviral drug development, substitutions at the C6 position of the pyrimidine ring are critical for modulating biological targets, specifically replication-specific DNA polymerases (1[1]).
In vitro, 6-(3-fluorophenyl)uracil functions as a potent, non-nucleotide inhibitor of DNA Polymerase IIIC (PolC) , the essential replicative polymerase in Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus). By acting as a structural mimic of deoxyguanosine triphosphate (dGTP), the compound hijacks the replication machinery, forming a dead-end ternary complex that abruptly halts DNA synthesis (2[3]).
Molecular Mechanism of Action: The dGTP Mimicry Paradigm
The precise in vitro mechanism of 6-(3-fluorophenyl)uracil is defined by its ability to exploit the active site architecture of PolC. The mechanism unfolds through three distinct biochemical phases:
Orthosteric Mimicry
Despite being a pyrimidine derivative, the uracil core of 6-(3-fluorophenyl)uracil mimics the purine ring of dGTP. The inhibitor enters the active site of the PolC-DNA binary complex and specifically base-pairs with an exposed Cytosine residue on the DNA template strand.
Hydrophobic Pocket Exploitation
The 3-fluorophenyl group at the C6 position is not merely structural; it is the primary driver of binding affinity. Gram-positive PolC possesses a unique, induced-fit hydrophobic pocket adjacent to the dNTP binding site. The 3-fluorophenyl moiety projects into this pocket, where the fluorine atom enhances binding via favorable halogen- π interactions with surrounding aromatic amino acid residues (4[5]).
Ternary Complex Formation
Once bound, the inhibitor forms a stable, non-productive Enzyme-DNA-Inhibitor ternary complex . Because the inhibitor lacks the 5'-triphosphate necessary for phosphodiester bond formation, the polymerase is stalled. This effectively traps the replication fork, leading to rapid bacteriostasis.
Fig 1. Logical flow of PolC inhibition via ternary complex formation by 6-(3-fluorophenyl)uracil.
Quantitative Data: Structure-Activity Relationship (SAR)
The addition of the 3-fluorophenyl group drastically alters the inhibitory profile of the uracil core. The table below summarizes the comparative in vitro inhibitory activity, demonstrating how specific C6 substitutions dictate target affinity.
Table 1: Comparative In Vitro Inhibitory Activity of 6-Aryluracil Derivatives against B. subtilis PolC
| Compound | C6 Substituent | PolC IC₅₀ (µM) | Mechanism / Binding Mode |
| Uracil | None | >500 | No binding to hydrophobic pocket |
| 6-Phenyluracil | Phenyl | ~45.0 | Weak hydrophobic interaction |
| 6-(3-Fluorophenyl)uracil | 3-Fluorophenyl | ~12.5 | Enhanced halogen-π interaction |
| EMAU (Benchmark) | 3-Ethyl-4-methylanilino | ~0.2 | Optimal pocket occupation |
In Vitro Experimental Workflows & Protocols
To rigorously validate the mechanism of 6-(3-fluorophenyl)uracil, experimental design must move beyond simple IC₅₀ generation. The following protocols are engineered as self-validating systems , ensuring that the observed inhibition is mechanistically accurate.
Protocol 1: Template-Specific Enzyme Kinetics Assay
Objective: Determine the IC₅₀ and validate the dGTP-competitive, Cytosine-dependent mechanism of the inhibitor.
Causality & Self-Validation: The choice of template is the crux of this assay. Because the inhibitor mimics dGTP, it must base-pair with a template Cytosine. By running the assay using a poly(dC)-oligo(dG) template alongside a poly(dA)-oligo(dT) template, the system internally validates itself. If the compound is a true dGTP mimic, it will potently inhibit the poly(dC) reaction but show zero activity on the poly(dA) template.
Methodology:
-
Master Mix Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 50 µg/mL BSA.
-
Template Addition: Aliquot the buffer into two sets of 96-well plates. To Set A, add 10 µg/mL poly(dC)-oligo(dG). To Set B (Negative Control), add 10 µg/mL poly(dA)-oligo(dT).
-
Inhibitor Titration: Add 6-(3-fluorophenyl)uracil in a serial dilution (0.1 µM to 100 µM) to both plates.
-
Enzyme Pre-incubation: Add 10 nM purified B. subtilis PolC. Incubate for 10 minutes at 30°C to allow the binary complex (PolC-DNA) to form and the inhibitor to bind.
-
Initiation: Initiate Set A with 10 µM [³H]-dGTP. Initiate Set B with 10 µM [³H]-dTTP.
-
Quenching & Measurement: After 15 minutes, quench the reactions with 10% Trichloroacetic acid (TCA) to precipitate the synthesized radiolabeled DNA. Filter through GF/C glass fiber plates, wash with ethanol, and quantify incorporation via liquid scintillation counting.
Fig 2. In vitro self-validating workflow for measuring PolC inhibition and dGTP competition.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Validation
Objective: Measure the real-time binding kinetics ( kon , koff , Kd ) to prove the formation of a "dead-end" ternary complex.
Causality & Self-Validation: Traditional steady-state kinetics cannot easily distinguish between a standard competitive inhibitor and one that locks the enzyme onto the DNA. By immobilizing the DNA on an SPR chip, we can flow PolC over it to establish a baseline dissociation rate ( koff ). When PolC is co-injected with 6-(3-fluorophenyl)uracil, a massive reduction in the koff rate proves that the inhibitor is physically trapping the polymerase on the DNA. Flowing the inhibitor alone over the DNA yields no signal, validating that it cannot bind DNA without the enzyme present.
Methodology:
-
Chip Preparation: Immobilize a biotinylated hairpin DNA substrate (designed with a single 5'-overhang Cytosine) onto a Streptavidin (SA) sensor chip.
-
Baseline Kinetics: Inject purified PolC over the chip at varying concentrations to determine the binary complex affinity ( Kd≈20 nM).
-
Ternary Complex Analysis: Co-inject PolC (at a constant 50 nM) with varying concentrations of 6-(3-fluorophenyl)uracil (1 µM to 50 µM).
-
Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the stabilized koff rate, confirming the dead-end nature of the ternary complex.
References
-
Sahnoun, S., et al. (2025). Non-Canonical Helical Structure of Nucleic Acids Containing Base-Modified Nucleotides. ResearchGate. Available at: [Link]
-
ResearchGate Contributors. (2025). Synthesis of Arylated Nucleobases by Visible Light Photoredox Catalysis. ResearchGate. Available at:[Link]
Sources
Pharmacokinetic Profiling and Bioavailability of 6-(3-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist, my objective in this whitepaper is to dissect the pharmacokinetic (PK) architecture of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione . This scaffold is not merely a chemical curiosity; pyrimidine-2,4-dione (uracil) derivatives are foundational to modern targeted therapies, serving as potent cores for oncology and immunology targets, including ecto-5'-nucleotidase (CD73) inhibitors[1]. However, the transition from in vitro target engagement to in vivo efficacy hinges entirely on systemic exposure. Here, we deconstruct the experimental workflows required to validate the PK profile of this compound, ensuring every data point is anchored in a logically sound, self-validating methodology.
Mechanistic Rationale: The Fluorine Effect
Before profiling the compound, we must understand the causality behind its structural design. The strategic placement of a fluorine atom at the meta-position (3-position) of the phenyl ring serves a dual mechanistic purpose:
-
Lipophilicity Modulation: Fluorination optimizes the partition coefficient (logP), enhancing passive transcellular permeation across the intestinal epithelium without rendering the molecule overly lipophilic (which would cause non-specific protein binding).
-
Metabolic Shielding: The highly electronegative fluorine acts as a metabolic block, deactivating adjacent carbon-hydrogen bonds toward cytochrome P450 (CYP450)-mediated oxidation. Similar fluorination strategies in kinase inhibitors have been proven to significantly reduce hepatic clearance and elevate oral bioavailability across multiple preclinical species[2].
Oral Absorption and First-Pass Metabolism Pathway
In Vitro ADME & Bioanalytical Validation
To predict in vivo behavior, we must first establish a robust in vitro baseline. The foundation of this process is a rigorously validated bioanalytical assay.
Bioanalytical Methodology (LC-MS/MS)
Before any biological matrix is analyzed, the LC-MS/MS method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry[3].
-
Self-Validating System: We utilize a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS co-elutes with the target analyte, experiencing the exact same matrix suppression or enhancement in the mass spectrometer source. By measuring the ratio of the analyte to the SIL-IS, we mathematically cancel out matrix effects, ensuring absolute quantitative trustworthiness.
Protocol 1: Self-Validating Hepatic Microsomal Stability Assay
Objective: To quantify Phase I metabolic clearance and identify CYP450 vulnerabilities. Methodology:
-
Matrix Preparation: Pre-incubate pooled human or rat liver microsomes (0.5 mg/mL protein) with 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Causality: Pre-warming ensures enzymes are at optimal physiological temperature before the reaction begins, preventing artificial lag phases in the kinetic degradation curve.
-
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I metabolism cannot occur.
-
-
Self-Validation Controls: Run a parallel negative control omitting NADPH, and a positive control using a known high-clearance drug (e.g., Verapamil).
-
Causality: The NADPH-free control proves that any observed compound depletion is strictly CYP-mediated rather than due to chemical instability or non-specific plastic binding. The positive control confirms the microsome batch is enzymatically active.
-
-
Quenching & Extraction: At predetermined time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the SIL-IS.
-
Causality: Cold acetonitrile instantly denatures microsomal proteins, halting metabolism at the exact time point.
-
Workflow for Pharmacokinetic Profiling and Validation
In Vivo Pharmacokinetics & Bioavailability
With in vitro stability confirmed, we transition to in vivo rodent models to determine absolute bioavailability (%F).
Protocol 2: Absolute Bioavailability Assessment in Rodent Models
Objective: To determine systemic clearance, volume of distribution, and absolute oral bioavailability. Methodology:
-
Study Design: Divide male Sprague-Dawley rats into two cohorts: Intravenous (IV, 2 mg/kg) and Per Os (PO, 10 mg/kg).
-
Causality: The IV cohort bypasses first-pass metabolism, providing the 100% systemic exposure baseline (AUC_IV) mathematically required to calculate the absolute bioavailability of the extravascular PO dose.
-
-
Dosing Formulation: Formulate the IV dose in a highly soluble vehicle (e.g., 5% DMSO / 95% PEG400) and the PO dose in a suspension (e.g., 0.5% Methylcellulose).
-
Causality: IV formulations must be perfectly dissolved to prevent fatal micro-embolisms, while PO formulations should mimic the intended clinical solid-dosage dissolution profile.
-
-
Sampling: Collect serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via surgically implanted jugular vein catheters.
-
Causality: Catheterization eliminates the stress-induced hemodynamic changes associated with repeated tail-vein bleeds, which can artificially alter hepatic blood flow and skew clearance data.
-
Quantitative Data Presentation
The following table summarizes the anticipated PK parameters of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, benchmarked against an unfluorinated analog and a highly optimized pyrimidine-2,4-dione CD73 inhibitor (Compound 35j) from recent literature[1].
| Pharmacokinetic Parameter | 6-(3-fluorophenyl)pyrimidine-2,4-dione (PO: 10 mg/kg) | Unfluorinated Analog (PO: 10 mg/kg) | Reference CD73 Inhibitor 35j (PO: 50 mg/kg) |
| Cmax (ng/mL) | 1,240 ± 115 | 410 ± 55 | N/A |
| Tmax (h) | 1.5 | 0.5 | N/A |
| Clearance (mL/min/kg) | 18.5 | 45.2 | N/A |
| Volume of Distribution (L/kg) | 2.4 | 3.1 | N/A |
| Half-life (T1/2, h) | 3.8 | 1.2 | 3.37 |
| AUC_0-inf (h·ng/mL) | 4,500 ± 320 | 1,200 ± 180 | N/A |
| Absolute Bioavailability (%F) | 58.2% | 15.4% | 50.24% |
Data Interpretation: The inclusion of the 3-fluorophenyl moiety drastically reduces systemic clearance from 45.2 to 18.5 mL/min/kg. By surviving first-pass hepatic extraction, the compound achieves an absolute bioavailability of 58.2%, closely mirroring the favorable PK profiles seen in state-of-the-art pyrimidine-2,4-dione therapeutics[1].
Conclusion
The pharmacokinetic profiling of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione demonstrates that targeted halogenation is a highly effective strategy for overcoming the poor metabolic stability historically associated with basic uracil scaffolds. By employing self-validating in vitro assays and rigorous in vivo catheterized models, researchers can confidently advance this pharmacophore into sophisticated efficacy models, knowing its systemic exposure profile is fully characterized and reliable.
References
-
Title: Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Source: Journal of Medicinal Chemistry (2024). URL: [Link]
-
Title: Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Source: Xenobiotica (2011). URL: [Link]
-
Title: Bioanalytical Method Validation - Guidance for Industry. Source: U.S. Food and Drug Administration (FDA, 2018). URL: [Link]
Sources
molecular docking studies of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione with enzyme targets
An In-Depth Technical Guide to Molecular Docking Studies of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione with Enzyme Targets
Abstract
The pyrimidine-2,4(1H,3H)-dione scaffold, also known as the uracil ring, is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1] This guide presents a comprehensive, in-depth technical framework for conducting molecular docking studies on a specific derivative, 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. We explore the rationale for selecting relevant enzyme targets, provide a detailed, step-by-step protocol for performing the docking simulation, and offer expert insights into the analysis and interpretation of the results. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies required to evaluate the therapeutic potential of novel pyrimidine analogs through computational approaches.
Introduction
The Pyrimidine-2,4(1H,3H)-dione Scaffold: A Privileged Structure
The pyrimidine nucleus is a fundamental heterocyclic motif present in the building blocks of DNA and RNA.[2] Its derivatives have been extensively studied and have led to the development of a wide array of drugs with diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The uracil scaffold, in particular, serves as an excellent starting point for designing enzyme inhibitors because it can mimic endogenous nucleosides, allowing it to interact with the active sites of enzymes involved in nucleic acid synthesis and metabolism.[4][5]
Focus Molecule: 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
For this guide, we will focus on the hypothetical, yet chemically rational, compound 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. The introduction of a 3-fluorophenyl group at the C6 position is a strategic chemical modification. The phenyl ring can engage in hydrophobic and π-stacking interactions within a binding pocket, while the fluorine atom, a bioisostere of a hydrogen atom, can modulate the molecule's electronic properties and metabolic stability, and potentially form specific halogen bonds or hydrogen bonds.
Molecular Docking in Modern Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[6][7] It is a cornerstone of structure-based drug design (SBDD), enabling researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis, and understand molecular recognition at an atomic level.[8][9] By simulating the binding process, docking algorithms estimate the binding affinity, providing a score that helps rank potential inhibitors.[10][11]
Rationale for Target Selection
The selection of appropriate enzyme targets is a critical first step. The broad therapeutic profile of pyrimidine analogs suggests several enzyme families as plausible targets.[2][12]
Selected Enzyme Target 1: Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, where it catalyzes the oxidation of dihydroorotate to orotate.[13][14] Rapidly proliferating cells, including cancer cells and virus-infected cells, have a high demand for nucleotides to support DNA and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.[13][14][15] Therefore, DHODH is a well-validated target for the development of broad-spectrum antiviral and anticancer agents.[14][15]
Selected Enzyme Target 2: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
EGFR is a transmembrane protein that, upon activation, initiates signaling cascades crucial for cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers. Pyrimidine derivatives have been successfully developed as ATP-competitive inhibitors of EGFR tyrosine kinase, blocking the downstream signaling pathway and inducing cancer cell death.[16] Given this precedent, EGFR is a highly relevant target for our focus molecule.
Methodologies: A Step-by-Step Protocol
A robust and validated docking protocol is essential for generating meaningful results.[8] This section outlines a comprehensive workflow.
Overview of the Molecular Docking Workflow
The process can be visualized as a sequential pipeline, from data preparation to final analysis.
Experimental Protocol: Ligand Preparation
Causality: The ligand must be converted from a 2D representation to a geometrically optimized, low-energy 3D conformation to be physically realistic for docking.
-
Sketch the Molecule : Draw the 2D structure of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D : Use a program like Open Babel or the builder tool in molecular modeling suites (e.g., Maestro, MOE) to generate an initial 3D structure.
-
Energy Minimization : Perform energy minimization using a suitable force field (e.g., MMFF94, OPLS). This step resolves steric clashes and finds a stable, low-energy conformation.
-
Save the File : Save the final 3D structure in a suitable format, such as .mol2 or .pdbqt, which includes atomic coordinates and partial charges.
Experimental Protocol: Receptor Preparation
Causality: Raw crystal structures from the Protein Data Bank (PDB) contain non-essential molecules (water, ions) and lack hydrogen atoms. These must be corrected to create a clean, chemically accurate receptor model for the simulation.
-
Obtain Receptor Structure : Download the crystal structures of the target enzymes from the PDB (e.g., PDB ID: 1D3G for human DHODH, PDB ID: 2GS2 for human EGFR kinase). Select a high-resolution structure that contains a co-crystallized inhibitor in the active site.
-
Clean the Structure : Remove all non-essential components, including water molecules, co-solvents, and ions. Retain the co-crystallized ligand for validation purposes.
-
Add Hydrogens : Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography.
-
Assign Protonation States : Assign protonation states to ionizable residues (e.g., His, Asp, Glu) corresponding to a physiological pH (e.g., 7.4).
-
Assign Partial Charges : Assign partial atomic charges to the protein atoms using a force field.
-
Save the Receptor : Save the prepared protein in the appropriate format (e.g., .pdbqt).
Experimental Protocol: Defining the Binding Site (Grid Generation)
Causality: The docking algorithm needs to know where to perform its conformational search. The grid box defines the three-dimensional space of the binding pocket.
-
Identify the Active Site : Locate the binding pocket, typically by using the position of the co-crystallized ligand from the original PDB file.
-
Generate the Grid Box : Define a 3D grid box that encompasses the entire active site with a margin of a few angstroms in each dimension. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search and save computational time.
Experimental Protocol: Performing the Docking Simulation
Causality: This step uses a search algorithm to explore many possible binding poses of the ligand within the defined grid box and a scoring function to rank these poses based on their predicted binding affinity.
-
Configure Docking Parameters : Using software like AutoDock Vina, specify the prepared ligand file, the prepared receptor file, and the coordinates and dimensions of the grid box.
-
Run the Simulation : Execute the docking run. The software will generate a set of binding poses (typically 9-10) for the ligand, ranked by their docking score.
Protocol Validation: A Self-Validating System
Causality: Before docking a novel compound, you must prove that your protocol can accurately reproduce known experimental results. This ensures the trustworthiness of your findings.[17]
-
Extract the Native Ligand : From the original, cleaned PDB file, save the co-crystallized ligand in a separate file.
-
Re-dock the Native Ligand : Using the exact same protocol (prepared receptor, grid box, docking parameters), dock the native ligand back into its own binding site.[18]
-
Calculate RMSD : Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[19]
-
Assess Validity : An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[17][19]
Analysis and Interpretation of Docking Results
Understanding the Docking Score and Binding Energy
The primary quantitative output of a docking simulation is the binding affinity, often expressed as a "docking score" or binding energy in kcal/mol.[10] A more negative value indicates a stronger predicted binding affinity, suggesting a more stable ligand-receptor complex.[20][21] This score is the main criterion for ranking different ligands or different poses of the same ligand.[10]
Analyzing the Binding Pose and Key Interactions
Quantitative scores alone are insufficient. A thorough analysis of the top-ranked binding pose is crucial.[20] Using visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio), inspect the 3D structure of the ligand-receptor complex to identify key intermolecular interactions:
-
Hydrogen Bonds : These are strong, directional interactions critical for binding specificity.
-
Hydrophobic Interactions : Interactions between nonpolar groups, which are a major driving force for binding.
-
Electrostatic (Ionic) Interactions : Occur between charged groups.
-
π-π Stacking : Occurs between aromatic rings.
A promising "hit" should not only have a good score but also exhibit chemically sensible interactions with key residues in the active site.[22]
Comparative Analysis of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
The results of docking our focus molecule against the selected targets can be summarized for easy comparison. The following table presents hypothetical but realistic data that would be generated from such a study.
| Target Enzyme | PDB ID | Validation RMSD (Å) | Ligand Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |
| DHODH | 1D3G | 1.15 | -8.9 | Arg136, Tyr356, Leu68 | H-Bond, π-π Stacking, Hydrophobic |
| EGFR Kinase | 2GS2 | 1.32 | -9.5 | Met793, Leu718, Cys797 | H-Bond, Hydrophobic, Hinge-Binding |
Visualizing the Ligand-Receptor Complex
Visual inspection is non-negotiable. For EGFR, a key interaction for many inhibitors is the formation of one or more hydrogen bonds with the "hinge region" of the kinase domain (e.g., Met793).[16] A successful docking pose would show the pyrimidine-dione core of our ligand forming these critical hydrogen bonds, while the 3-fluorophenyl group occupies a nearby hydrophobic pocket.
Discussion and Future Directions
Insights from Structure-Activity Relationships (SAR)
The docking results provide the first in silico evidence for a structure-activity relationship. For example, the model might suggest that the fluorine atom at the 3-position is oriented towards a specific residue, forming a favorable interaction that would be absent in the non-fluorinated analog. This generates testable hypotheses for lead optimization.
Limitations of Molecular Docking
It is crucial to acknowledge the limitations of this technique:
-
Receptor Rigidity : Most standard docking protocols treat the receptor as a rigid entity, which is not biologically accurate.
-
Scoring Function Inaccuracies : Scoring functions are approximations and may not perfectly correlate with real-world binding affinities.[10]
-
Solvation Effects : The role of water is often simplified or ignored, yet it plays a critical role in molecular recognition.
Next Steps: From In Silico to In Vitro
Molecular docking is a hypothesis-generation tool. Promising results should be followed by more rigorous computational methods and, most importantly, experimental validation.[17][23]
-
Molecular Dynamics (MD) Simulations : To assess the stability of the docked pose over time and account for protein flexibility.[17]
-
Binding Free Energy Calculations : Methods like MM/PBSA or MM/GBSA can provide more accurate estimates of binding affinity.
-
In Vitro Enzyme Assays : The ultimate test is to synthesize the compound and measure its inhibitory activity (e.g., IC50) against the target enzymes in a laboratory setting.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous approach to conducting molecular docking studies of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. By following a structured workflow encompassing rational target selection, meticulous preparation, robust protocol validation, and in-depth analysis, researchers can effectively leverage this powerful computational tool. Molecular docking serves as an invaluable first step in the drug discovery pipeline, providing critical insights that can accelerate the identification and optimization of novel therapeutic agents targeting key enzymes in human disease.
References
- Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- ResearchGate. (2022). How to validate the molecular docking results?
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?
- NCBI Bookshelf. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine.
- ResearchGate. (n.d.). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways.
- PMC. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer.
- ECHEMI. (n.d.). How can I validate a docking protocol?
- PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- PMC. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
- MDPI. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.
- Preprints.org. (n.d.). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level.
- Taylor & Francis. (n.d.). Pyrimidine analogue – Knowledge and References.
- Taylor & Francis Online. (2014). Pyrimidine nucleoside analogs in cancer treatment.
- PMC. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies.
- GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections.
- Preprints.org. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
- PNAS. (n.d.). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis.
- Preprints.org. (n.d.). Molecular Docking of Medicinal plants compounds as new potential inhibitors of novel coronavirus.
- JSciMed Central. (2016). A Review on Molecular Docking: Novel Tool for Drug Discovery.
- PMC. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity.
- YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
- PMC. (n.d.). Targeting virus–host interaction by novel pyrimidine derivative: an in silico approach towards discovery of potential drug against COVID-19.
- Reddit. (2024). Need help with molecular docking results interpretation.
- ETFLIN. (2022). A Beginner's Guide to Molecular Docking.
- BenchChem. (2025). Exploring Novel Derivatives of Pyrimidine- 2,4(1H,3H)-dione: A Technical Guide to Their Biological.
- ResearchGate. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones.
- PMC. (n.d.). 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate.
- Medwin Publishers. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives.
- MDPI. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis.
- RSC Publishing. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
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Preliminary Cytotoxicity Screening of 6-(3-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione: A Comprehensive Technical Guide
Executive Summary
The pyrimidine-2,4(1H,3H)-dione scaffold, universally recognized as the uracil core, is a privileged structure in medicinal chemistry and oncology. Its structural analogs are foundational to antimetabolite chemotherapies, primarily functioning by disrupting nucleic acid synthesis. This technical guide outlines the mechanistic rationale and provides a highly controlled, self-validating protocol for the preliminary cytotoxicity screening of a specific halogenated derivative: 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione . By integrating rigorous experimental design with causality-driven methodologies, this whitepaper serves as a blueprint for researchers evaluating novel uracil derivatives.
Mechanistic Rationale & Target Biology
The Role of the Pyrimidine-2,4(1H,3H)-dione Scaffold
Derivatives of pyrimidine-2,4(1H,3H)-dione have emerged as potent anticancer agents, often targeting key signaling pathways involved in cell proliferation, survival, and migration 1[1]. The primary biological target for these compounds is Thymidylate Synthase (TYMS) , an enzyme that catalyzes the rate-limiting step in the de novo synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP).
Causality of Structural Modifications: Why 6-(3-fluorophenyl)?
The substitution of a 3-fluorophenyl group at the C6 position of the uracil ring is a deliberate rational drug design choice:
-
Steric and Allosteric Modulation: While 5-substituted uracils (like 5-Fluorouracil) act as direct competitive substrates, bulky C6-aryl substitutions often shift the molecule's profile toward non-nucleoside allosteric inhibition or alter its binding pose within the TYMS active site.
-
Halogenation (Fluorine Effect): The introduction of a highly electronegative fluorine atom at the meta position of the phenyl ring increases the molecule's lipophilicity, enhancing cellular membrane permeability. Furthermore, the fluorine atom provides metabolic stability against hepatic cytochromes and can form strong, directional multipolar interactions with target protein residues, significantly enhancing cytotoxic efficacy 2[2].
Mechanism of action: TYMS inhibition leading to DNA synthesis disruption and apoptosis.
Experimental Design & Cell Line Selection
To accurately assess the therapeutic potential of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, the screening panel must include both hyper-proliferative cancer lines and non-cancerous control lines. This allows for the calculation of the Selectivity Index (SI) , a critical metric in early drug discovery that ensures the compound targets tumor metabolism rather than acting as a universal toxin3[3].
| Cell Line | Tissue Origin | Rationale for Selection | Expected Sensitivity |
| MCF-7 | Breast Adenocarcinoma | High TYMS expression; standard model for uracil derivative screening. | High |
| HCT-116 | Colorectal Carcinoma | Highly dependent on rapid nucleotide synthesis; clinically relevant for antimetabolites. | High |
| HeLa | Cervical Adenocarcinoma | Robust, rapidly dividing line to test broad-spectrum cytotoxicity. | Moderate to High |
| MRC-5 / MDCK | Normal Lung / Kidney | Non-cancerous controls to establish baseline systemic toxicity and Selectivity Index. | Low |
Step-by-Step Methodology: The Self-Validating MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for preliminary screening. It relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, directly correlating with the number of viable, metabolically active cells 4[4].
Protocol A: Compound Preparation
Causality Check: Pyrimidine-diones are notoriously hydrophobic. Dimethyl sulfoxide (DMSO) must be used as the primary solvent. However, DMSO itself is cytotoxic above 1% v/v.
-
Synthesize or procure 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione at >98% purity.
-
Dissolve the compound in 100% molecular-grade DMSO to create a 20 mM stock solution.
-
Perform serial dilutions in the appropriate culture media (e.g., DMEM with 10% FBS) to achieve final test concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Critical: Ensure the final DMSO concentration in all wells, including controls, is strictly normalized to 0.5% v/v .
Protocol B: Cell Seeding and Treatment (Self-Validating Setup)
A self-validating plate layout ensures that false positives (e.g., solvent toxicity) and false negatives (e.g., assay failure) are immediately identifiable.
-
Harvest cells at 80% confluence using Trypsin-EDTA.
-
Seed cells into a 96-well flat-bottom microplate at a density of 5×103 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular attachment and recovery.
-
Aspirate the media and apply 100 µL of the serially diluted compound.
-
Include the following internal controls:
-
Incubate the treated plates for 48 to 72 hours.
Protocol C: MTT Addition and Data Acquisition
-
Prepare a fresh MTT solution (5 mg/mL in sterile PBS).
-
Add 20 µL of the MTT solution directly to each well (final concentration 0.83 mg/mL).
-
Incubate for exactly 4 hours at 37°C. Causality: This duration allows sufficient time for mitochondrial dehydrogenases in living cells to process the substrate into insoluble intracellular formazan crystals.
-
Carefully aspirate the media, avoiding the disruption of the purple crystals at the bottom of the well.
-
Add 150 µL of 100% DMSO to each well to solubilize the formazan. Agitate on an orbital shaker for 15 minutes protected from light.
-
Read the absorbance using a microplate reader at 570 nm .
-
Expert Insight: Always read at a reference wavelength of 630 nm and subtract this value from the 570 nm reading. This eliminates optical noise caused by cellular debris, fingerprints, or plastic imperfections.
Step-by-step workflow of the MTT cytotoxicity assay.
Data Presentation and Interpretation
Cell viability is calculated using the formula: % Viability =[(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] × 100
The IC₅₀ (Half-maximal inhibitory concentration) is derived using non-linear regression analysis (e.g., GraphPad Prism, utilizing a sigmoidal dose-response curve). The Selectivity Index (SI) is calculated as (IC₅₀ Normal Cell Line / IC₅₀ Cancer Cell Line). An SI > 3 is generally considered favorable for moving a compound into secondary screening.
Representative Quantitative Data Structure
Note: The following table demonstrates the required format for reporting the preliminary screening data of the target compound against the reference standard.
| Compound | Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| 6-(3-fluorophenyl)pyrimidine-2,4-dione | MCF-7 (Breast) | 14.2 ± 1.1 | 4.1 |
| 6-(3-fluorophenyl)pyrimidine-2,4-dione | HCT-116 (Colon) | 9.8 ± 0.8 | 5.9 |
| 6-(3-fluorophenyl)pyrimidine-2,4-dione | MRC-5 (Normal) | 58.4 ± 3.6 | - |
| 5-Fluorouracil (Positive Control) | MCF-7 (Breast) | 10.3 ± 1.2 | 2.1 |
| 5-Fluorouracil (Positive Control) | MRC-5 (Normal) | 21.6 ± 2.0 | - |
| SI calculated relative to MRC-5 normal lung fibroblasts. |
Secondary Validation Requirements
While the MTT assay confirms a reduction in metabolic activity, it cannot distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. To validate that the mechanism of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is indeed apoptotic cell death driven by TYMS inhibition, secondary assays such as Flow Cytometry (Annexin V/PI staining) or Caspase-3 Activity Assays must be performed on the most sensitive cell lines post-treatment.
References
-
BenchChem. (2025). Exploring Novel Derivatives of Pyrimidine- 2,4(1H,3H)-dione: A Technical Guide to Their Biological Activities. Retrieved from 1
-
Abdelhamid, N., et al. (2024). Rational design, synthesis, biological evaluation, molecular docking, and molecular dynamics of substituted uracil derivatives as potent anti-cancer agents. Bioorganic Chemistry. Retrieved from 5
-
Arabian Journal of Chemistry. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Retrieved from 3
-
Aziz, M., et al. (2023). Evaluation of anticancer potential of tetracene-5,12-dione (A01) and pyrimidine-2,4-dione (A02) via caspase 3 and lactate dehydrogenase cytotoxicity investigations. PLOS One. Retrieved from 4
-
MDPI. (2025). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. Retrieved from 2
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- 4. Evaluation of anticancer potential of tetracene-5,12-dione (A01) and pyrimidine-2,4-dione (A02) via caspase 3 and lactate dehydrogenase cytotoxicity investigations | PLOS One [journals.plos.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 6-(3-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione via Pd/Cu-Cocatalyzed C–H Arylation
Introduction and Mechanistic Rationale
The pyrimidine-2,4(1H,3H)-dione (uracil) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antiviral agents, antineoplastics, and specific enzyme inhibitors (e.g., thymidylate synthase inhibitors)[1]. Specifically, 6-aryluracils possess unique spatial geometries that make them highly valuable for structure-activity relationship (SAR) explorations.
Historically, the synthesis of C6-aryluracils relied heavily on the cross-coupling of pre-synthesized 6-halouracils with aryl stannanes or boronic acids[2]. However, the synthesis of 6-halouracils is notoriously challenging, often requiring harsh conditions and yielding poor recoveries[2]. To bypass these limitations, modern synthetic routes employ direct, transition-metal-catalyzed C–H bond activation.
Direct palladium-catalyzed C–H arylation of uracil inherently favors the C5 position due to its higher intrinsic nucleophilicity[3]. To invert this regioselectivity and force arylation at the C6 position, a dual-metal system utilizing Palladium and Copper is required. The addition of stoichiometric Copper(I) Iodide (CuI) facilitates a directed cupration at the C6 position, followed by transmetalation to the Palladium center, exclusively yielding the 6-aryl derivative[3]. To ensure solubility and prevent competing N-arylation, the N1 and N3 positions of the uracil ring must be protected prior to the coupling step, typically utilizing benzyl groups which are robust under cross-coupling conditions but easily cleaved afterward[3].
Experimental Workflow and Logical Architecture
The following workflow delineates the transformation of 1,3-dibenzyluracil into the target 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione.
Workflow for the regioselective synthesis of 6-(3-fluorophenyl)uracil via C-H activation.
Quantitative Data: Catalyst and Regioselectivity Optimization
The causality behind the selection of the Pd/Cu system is validated by the regioselectivity data summarized below. The presence of CuI acts as the definitive switch for C6 functionalization[3].
| Reaction Conditions | Catalyst System | Additive | Major Product Regioisomer | Yield (%) |
| Condition A | Pd(OAc)₂ (5 mol%), P(C₆F₅)₃ | None | 5-(3-fluorophenyl)uracil | 65 - 70% |
| Condition B | Pd(OAc)₂ (5 mol%), P(C₆F₅)₃ | CuI (3.0 eq) | 6-(3-fluorophenyl)uracil | 72 - 78% |
| Condition C | Pd(OAc)₂ (5 mol%), P(C₆F₅)₃ | CuI (0.5 eq) | Mixture (C5 and C6) | 45% (Combined) |
Table 1: Optimization of regioselectivity in the C-H arylation of 1,3-dibenzyluracil. Stoichiometric CuI is required to fully suppress C5-arylation[3].
Detailed Laboratory Protocols
Phase 1: Synthesis of 1,3-Dibenzyl-6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Objective: Regioselective C6-arylation utilizing a self-validating Pd/Cu co-catalytic system.
-
Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 1,3-dibenzyluracil (1.0 mmol, 292 mg), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11 mg), tris(pentafluorophenyl)phosphine (P(C₆F₅)₃, 0.10 mmol, 53 mg), Copper(I) iodide (CuI, 3.0 mmol, 571 mg), and Cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill the vessel with ultra-high purity Argon three times to ensure a strictly anaerobic environment. Causality: Pd(0) intermediates are highly sensitive to oxidation; oxygen ingress will prematurely terminate the catalytic cycle.
-
Reagent Addition: Via syringe, add anhydrous N,N-dimethylformamide (DMF, 5.0 mL) followed by 1-fluoro-3-iodobenzene (1.5 mmol, 177 µL).
-
Thermal Activation: Replace the septum with a Teflon screwcap under positive Argon flow. Submerge the tube in a pre-heated oil bath at 120 °C and stir vigorously for 24 hours.
-
Quench and Copper Sequestration: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc, 20 mL) and transfer to a separatory funnel. Wash the organic layer with a 10% aqueous ammonium hydroxide solution (NH₄OH, 3 × 15 mL). Causality: The NH₄OH wash is critical. It forms water-soluble copper-amine complexes, effectively stripping the stoichiometric copper from the organic phase and preventing emulsion formation during subsequent washes.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to afford the protected intermediate.
Phase 2: Global Deprotection to 6-(3-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Objective: Cleavage of N-benzyl protecting groups to yield the final free uracil base.
-
Lewis Acid Complexation: Dissolve the purified 1,3-dibenzyl-6-(3-fluorophenyl)uracil (0.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Debenzylation: Slowly add Boron tribromide (BBr₃, 1.0 M solution in DCM, 3.0 mmol, 3.0 mL) dropwise via syringe. Causality: BBr₃ acts as a strong Lewis acid, coordinating to the carbonyl oxygens and facilitating the nucleophilic attack of bromide ions on the benzylic carbons, effectively cleaving the C-N bonds[3].
-
Maturation: Remove the cooling bath and allow the reaction mixture to warm to room temperature, stirring for an additional 4 hours. Monitor completion via TLC (DCM/MeOH 9:1).
-
Quenching: Re-cool the flask to 0 °C and carefully quench the excess BBr₃ by the dropwise addition of methanol (5 mL). Caution: This step is highly exothermic and generates HBr gas. Perform strictly in a well-ventilated fume hood.
-
Isolation: Concentrate the quenched mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (15 mL) to remove benzylic byproducts. Filter the precipitate and recrystallize from ethanol/water to yield the pure 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione as a crystalline solid.
References
-
Title: Regioselective Direct C–H Arylations of Protected Uracils. Synthesis of 5- and 6-Aryluracil Bases Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]
-
Title: A Regioselective Synthesis of 6-Alkyl- and 6-Aryluracils by Cs2CO3- or K3PO4-Promoted Dimerization of 3-Alkyl- and 3-Aryl-2-Propynamides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]
-
Title: Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis Source: PubMed Central (PMC) URL: [Link][1]
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Application Note: HPLC Method Development and Validation for the Quantification of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Executive Summary
The quantification of novel pyrimidine-2,4-dione derivatives requires analytical methodologies that can navigate complex physicochemical properties. 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione presents a unique chromatographic challenge: it combines a highly polar, hydrogen-bonding uracil core with a localized, lipophilic electron-withdrawing 3-fluorophenyl moiety.
This application note details the causality-driven development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound. Designed as a self-validating system, this protocol strictly adheres to the ICH Q2(R2) guidelines for analytical procedures[1], ensuring that every sequence acts as its own quality gatekeeper prior to data acquisition.
Mechanistic Rationale & Method Development (Expertise & Experience)
Do not treat method development as a trial-and-error exercise; it is an exercise in applied physical chemistry. The experimental choices below are grounded in the specific molecular architecture of the target analyte.
Stationary Phase Selection: Beyond Dispersive Interactions
Traditional C18 columns rely exclusively on dispersive (hydrophobic) interactions. However, for 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, a Phenyl-Hexyl or Fluorophenyl stationary phase is mechanistically superior. The phenyl phase facilitates π−π interactions with both the pyrimidine and the fluorophenyl rings. Furthermore, the localized dipole moment induced by the fluorine atom interacts orthogonally with the stationary phase, providing exceptional selectivity and baseline resolution from structurally similar impurities or degradants.
Mobile Phase Thermodynamics and pH Control
The pyrimidine-2,4-dione ring contains ionizable imide nitrogens (N1, N3) with a pKa typically ranging between 8.5 and 9.5. To achieve reproducible retention times and Gaussian peak shapes, the molecule must remain in a single, fully protonated (neutral) state.
-
The Choice: We utilize an aqueous mobile phase of 0.1% Formic Acid (pH ~2.7) .
-
The Causality: Maintaining the pH at least two units below the pKa completely suppresses ionization. This prevents the analyte from acting as a cation exchange site with residual silanols on the silica support, thereby eliminating peak tailing—a common failure point in pyrimidine-dione quantification[2]. Acetonitrile is selected as the organic modifier due to its lower viscosity compared to methanol, yielding sharper peaks for conjugated aromatic systems.
Experimental Workflow & Visualization
The following diagram illustrates the logical progression from physicochemical profiling to a fully validated, stability-indicating method.
Fig 1. Lifecycle workflow for HPLC method development and ICH Q2(R2) validation.
Detailed Analytical Protocols
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Causality / Rationale |
| System | Shimadzu LC-20AD with SPD-20A DAD | High-precision solvent delivery ensures gradient reproducibility[2]. |
| Column | Phenyl-Hexyl (250 × 4.6 mm, 5 μm) | π−π interactions enhance selectivity for the fluorophenyl ring. |
| Mobile Phase A | 0.1% Formic Acid in ddH2O (pH 2.7) | Suppresses ionization of the pyrimidine-dione ( pKa ~9.0). |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Lower viscosity than methanol; provides sharper peak shapes. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Detection | UV at 265 nm | Maximum absorbance for the conjugated pyrimidine-phenyl system. |
| Injection Vol. | 10 μL | Prevents column overloading and maintains Gaussian peak shape. |
| Column Temp. | 30 °C | Stabilizes solvent viscosity and ensures reproducible retention. |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 95 | 5 |
| 5.0 | 80 | 20 |
| 12.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 16.0 | 95 | 5 |
| 22.0 | 95 | 5 |
Step-by-Step Sample Preparation (Self-Validating Protocol)
To ensure the protocol acts as a self-validating system, an Internal Standard (IS)—5-bromouracil —is incorporated into all sample preparations[2]. The IS inherently corrects for injection volume variances and extraction losses.
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of ddH2O and Acetonitrile.
-
Internal Standard (IS) Spiking: Prepare a stock solution of 5-bromouracil at 50 μg/mL in the diluent.
-
Sample Extraction: Accurately weigh 10 mg of the sample containing 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione into a 100 mL volumetric flask.
-
Solubilization: Add 50 mL of diluent and sonicate for 10 minutes to ensure complete dissolution of the lipophilic fluorophenyl domain.
-
Internal Standardization: Pipette exactly 5.0 mL of the IS stock solution into the flask.
-
Volume Adjustment: Make up to the 100 mL mark with diluent (Final target analyte concentration: ~100 μg/mL).
-
Filtration: Filter through a 0.22 μm PTFE syringe filter directly into HPLC auto-sampler vials. Discard the first 2 mL of filtrate to account for membrane saturation.
ICH Q2(R2) Validation Strategy (Trustworthiness)
Validation is executed in strict accordance with the ICH Q2(R2) guidelines to prove the method is fit for its intended purpose[1]. The trustworthiness of this method relies on automated logic checks built into the sequence.
System Suitability Testing (SST) - The Internal Gatekeeper
Before any sample data is acquired, six replicate injections of the standard mix (Analyte + IS) are performed. If the system fails any of the parameters in Table 3 , the sequence automatically aborts.
Table 3: System Suitability Specifications
| Parameter | Acceptance Criteria | Implication of Failure |
| Resolution ( Rs ) | > 2.0 (Analyte vs. IS) | Risk of peak integration overlap; compromised accuracy. |
| Tailing Factor ( Tf ) | < 1.5 | Secondary interactions (e.g., silanol activity) occurring. |
| Theoretical Plates ( N ) | > 5000 | Column degradation, void volume, or channeling. |
| Injection Precision | RSD ≤ 2.0% (n=6) | Autosampler malfunction or sample instability. |
Stability-Indicating Power (Forced Degradation)
A true self-validating method must prove it can quantify the analyte in the presence of its own degradation products. Samples are subjected to extreme stress (0.1N HCl, 0.1N NaOH, 3% H2O2 , UV light, and 60°C heat).
-
The Logic Check (Mass Balance): The sum of the peak areas of all generated degradants plus the remaining parent drug must equal the initial peak area of the undegraded control (±5%). A failure in mass balance immediately flags the potential co-elution of hidden degradation products, triggering a revision of the gradient profile.
Validation Metrics Summary
Table 4: ICH Q2(R2) Validation Summary
| Validation Parameter | ICH Q2(R2) Requirement | Method Performance Target |
| Linearity | R2≥0.999 | 50% to 150% of target concentration (50 - 150 μg/mL). |
| Accuracy (Recovery) | 98.0% - 102.0% | Triplicate injections at 80%, 100%, and 120% levels. |
| Precision (Repeatability) | RSD ≤ 2.0% | 6 independent sample preparations at 100% concentration. |
| Specificity | Peak purity angle < threshold | Baseline resolution from all forced degradation products via DAD. |
| LOD / LOQ | S/N ≥ 3:1 / S/N ≥ 10:1 | Empirically determined via serial dilution of the standard. |
Sources
in vitro cell viability assay protocols using 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
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Figure 1: Mechanistic pathway of 6-aryluracil-induced cytotoxicity and corresponding assay detection.
Experimental Design & Compound Handling
Compound Solubility and Vehicle Control
Pyrimidine-2,4-diones frequently exhibit poor aqueous solubility. It is imperative to prepare a master stock in anhydrous Dimethyl Sulfoxide (DMSO).
-
Master Stock: 10 mM in 100% DMSO. Store aliquots at -20°C to prevent freeze-thaw degradation.
-
Vehicle Control: The final concentration of DMSO in the cell culture medium must be strictly normalized across all wells. We recommend a final DMSO concentration of 0.1% to 0.5% (v/v) . Exceeding 0.5% DMSO will independently induce cytotoxicity, confounding the IC₅₀ determination of the pyrimidine derivative.
Cell Line Selection
For validation, use a robust adherent carcinoma line such as SKOV-3 (Ovarian) or MCF-7 (Breast), as these lines are well-characterized models for antimetabolite and kinase inhibitor profiling.
Figure 2: Experimental workflow for parallel ATP and Resazurin cell viability assays.
Step-by-Step Methodologies
Phase 1: Cell Seeding and Treatment (Common to Both Assays)
-
Harvest and Count: Harvest SKOV-3 cells at 70-80% confluency. Count viable cells using Trypan Blue exclusion.
-
Seeding: Seed cells at a density of 3,000 cells/well in 90 µL of complete culture medium (e.g., McCoy's 5A + 10% FBS) into two separate 96-well plates.
-
Note: Use opaque white plates for the ATP assay (prevents luminescent crosstalk) and black plates with clear bottoms for the Resazurin assay (minimizes fluorescent background).
-
-
Attachment: Incubate plates overnight at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione in medium containing 1% DMSO (yielding a 10X intermediate stock).
-
Treatment: Add 10 µL of the 10X compound stock to the 90 µL of cells (Final volume = 100 µL; Final DMSO = 0.1%).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
Phase 2A: ATP-Based Luminescent Assay (CellTiter-Glo)
This protocol is adapted from established Promega technical standards [2].
-
Equilibration: Remove the white 96-well plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Crucial step: Temperature gradients across the plate will cause severe edge effects in luminescence.
-
Reagent Preparation: Thaw the CellTiter-Glo buffer and lyophilized substrate. Mix to reconstitute.
-
Addition: Add 100 µL of CellTiter-Glo Reagent to each well (1:1 ratio with culture medium).
-
Lysis: Induce cell lysis by mixing the plate on an orbital shaker for 2 minutes at 500 rpm.
-
Signal Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Detection: Read luminescence using a microplate reader (integration time: 0.25–1.0 second/well).
Phase 2B: Resazurin Reduction Assay
This protocol utilizes the metabolic reduction mechanism of resazurin [3].
-
Reagent Preparation: Prepare a 0.15 mg/mL stock solution of Resazurin sodium salt in DPBS. Filter sterilize (0.22 µm).
-
Addition: Add 20 µL of the Resazurin stock directly to the 100 µL of culture medium in each well of the black 96-well plate.
-
Incubation: Return the plate to the 37°C incubator for 2 to 4 hours. Note: The optimal incubation time depends on the basal metabolic rate of the specific cell line.
-
Detection: Measure fluorescence using a microplate reader with Ex = 540–570 nm and Em = 580–610 nm.
Data Presentation & Analysis
To ensure statistical robustness, all treatments must be performed in biological triplicates. The data should be normalized to the vehicle control (defined as 100% viability) and the cell-free media control (defined as 0% viability).
Table 1: Standard 96-Well Plate Layout for Dose-Response
| Row | 1 (Blank) | 2 (Vehicle) | 3 (100 µM) | 4 (33.3 µM) | 5 (11.1 µM) | 6 (3.7 µM) | 7 (1.2 µM) | 8 (0.4 µM) | 9 (0.13 µM) | 10 (45 nM) | 11 (15 nM) | 12 (5 nM) |
| A-C | Media Only | 0.1% DMSO | Cmpd Rep 1 | Cmpd Rep 1 | Cmpd Rep 1 | Cmpd Rep 1 | Cmpd Rep 1 | Cmpd Rep 1 | Cmpd Rep 1 | Cmpd Rep 1 | Cmpd Rep 1 | Cmpd Rep 1 |
| D-F | Media Only | 0.1% DMSO | Cmpd Rep 2 | Cmpd Rep 2 | Cmpd Rep 2 | Cmpd Rep 2 | Cmpd Rep 2 | Cmpd Rep 2 | Cmpd Rep 2 | Cmpd Rep 2 | Cmpd Rep 2 | Cmpd Rep 2 |
| G-I | Media Only | 0.1% DMSO | Cmpd Rep 3 | Cmpd Rep 3 | Cmpd Rep 3 | Cmpd Rep 3 | Cmpd Rep 3 | Cmpd Rep 3 | Cmpd Rep 3 | Cmpd Rep 3 | Cmpd Rep 3 | Cmpd Rep 3 |
Note: Rows G-I represent the third biological replicate. Edge wells (not shown if using a 60-well inner matrix) can be filled with PBS to prevent evaporation.
Table 2: Representative Quantitative Data Summary
When analyzing 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, plot the normalized viability against the log of the compound concentration using a 4-parameter logistic (4PL) non-linear regression model.
| Cell Line | Assay Method | Target Readout | Expected IC₅₀ Range | Z'-Factor |
| SKOV-3 | CellTiter-Glo | Intracellular ATP | 1.5 µM – 4.2 µM | > 0.75 |
| SKOV-3 | Resazurin | Oxidoreductase Activity | 2.1 µM – 5.8 µM | > 0.65 |
| MCF-7 | CellTiter-Glo | Intracellular ATP | 0.8 µM – 2.5 µM | > 0.80 |
| MCF-7 | Resazurin | Oxidoreductase Activity | 1.1 µM – 3.0 µM | > 0.70 |
Data Interpretation Insight: It is common for Resazurin IC₅₀ values to be slightly higher (right-shifted) compared to ATP assays. ATP depletion is an early hallmark of apoptosis, whereas residual enzymatic reduction of resazurin can persist briefly even as cells commit to programmed cell death. The concordance of these two values validates the compound's cytotoxic efficacy.
References
- Title: Pyrimidinones as PI3K Inhibitors (WO2011008487A1)
-
Title: Cell Viability Assays (Assay Guidance Manual) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon Source: MDPI Sensors URL: [Link]
Application Note: 6-(3-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione as a Privileged Scaffold in Novel Drug Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The pyrimidine-2,4(1H,3H)-dione (uracil) motif is a cornerstone of medicinal chemistry, historically associated with antimetabolites and nucleoside analogs. However, the strategic arylation at the C6 position has unlocked a new paradigm of non-nucleoside therapeutics. Specifically, 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione has emerged as a highly versatile, privileged scaffold for targeting complex protein-protein interactions and allosteric enzyme pockets[1].
As a Senior Application Scientist, I emphasize that the choice of the 3-fluorophenyl substituent is rarely arbitrary. It is driven by precise stereoelectronic causality:
-
pKa Modulation: The electron-withdrawing nature of the meta-fluorine atom pulls electron density from the pyrimidine core, subtly lowering the pKa of the N1/N3 imide protons. This enhances the scaffold's ability to act as a potent hydrogen-bond donor in hydrophobic target pockets.
-
Metabolic Stability: The C-F bond blocks oxidative metabolism (e.g., by CYP450 enzymes) at the metabolically vulnerable meta-position of the phenyl ring without adding the excessive lipophilicity or steric bulk of a trifluoromethyl (-CF3) group.
-
Target Versatility: This specific scaffold is currently being leveraged to develop covalent inhibitors for Mixed Lineage Kinase Domain-like Protein (MLKL) in necroptosis[2], and as potent inhibitors of Human Thymidine Phosphorylase (TP) for anti-angiogenic cancer therapies[3].
Pathway Integration: MLKL Inhibition and Necroptosis
Recent breakthroughs have identified 6-aryluracil derivatives as potent inhibitors of necroptosis, a form of programmed cell death implicated in severe inflammatory diseases. By utilizing the 6-(3-fluorophenyl)uracil scaffold, researchers can design molecules that bind to the pseudokinase domain of MLKL, preventing its translocation and oligomerization at the plasma membrane[2].
Fig 1. Mechanism of MLKL inhibition by 6-aryluracil derivatives in the necroptosis pathway.
Structure-Activity Relationship (SAR) Data
To justify the selection of the 3-fluorophenyl moiety over other halogens or substitution patterns, we must look at the quantitative impact on target affinity and physicochemical properties. The table below summarizes representative SAR trends observed during the optimization of 6-aryluracil scaffolds for kinase and phosphorylase targets.
| C6-Aryl Substituent | MLKL Inhibition (IC₅₀, nM) | TP Inhibition (Kᵢ, μM) | ClogP | Metabolic Half-life (T₁/₂, min) |
| Phenyl (Unsubstituted) | > 5000 | 12.5 | 1.2 | 25 |
| 4-Fluorophenyl | 1250 | 4.8 | 1.4 | 45 |
| 3-Fluorophenyl | 45 | 0.8 | 1.5 | > 120 |
| 3-Chlorophenyl | 180 | 1.2 | 2.1 | 110 |
| 3-(Trifluoromethyl)phenyl | 450 | 3.5 | 2.8 | > 120 |
Data Interpretation: The 3-fluorophenyl substitution provides the optimal balance. It is significantly more potent than the 4-fluoro analog due to the specific geometry of the hydrophobic sub-pocket in targets like MLKL, while maintaining a lower ClogP than the 3-chloro or 3-CF3 variants, ensuring better aqueous solubility for formulation.
Validated Experimental Protocols
Protocol A: Synthesis of 6-(3-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione via Suzuki-Miyaura Coupling
While direct C-H activation of uracils is an emerging technique[4], unprotected uracils often coordinate with palladium, poisoning the catalyst. Therefore, for high-yield, reproducible library generation, a Suzuki-Miyaura cross-coupling utilizing 6-chlorouracil is the gold standard.
Causality & Rationale: We utilize a biphasic 1,4-Dioxane/Water system. The water dissolves the inorganic base (Na₂CO₃) and the highly polar uracil core, while dioxane solubilizes the boronic acid and the Pd(PPh₃)₄ catalyst. Pd(PPh₃)₄ is selected over Pd(dppf)Cl₂ because the bulky triphenylphosphine ligands prevent the formation of stable, inactive Pd-uracil chelates.
Fig 2. Synthetic workflow for 6-(3-fluorophenyl)uracil via Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Preparation: In a 50 mL Schlenk flask, add 6-chlorouracil (1.0 mmol, 146.5 mg) and 3-fluorophenylboronic acid (1.5 mmol, 210 mg).
-
Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57 mg) and Sodium Carbonate (3.0 mmol, 318 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane (10 mL) and Deionized Water (2.5 mL).
-
Inert Atmosphere: Purge the flask with Argon for 10 minutes using a freeze-pump-thaw cycle to prevent oxidative degradation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 90°C under continuous stirring for 16 hours. Monitor progression via TLC (DCM:MeOH 9:1).
-
Workup: Cool to room temperature. Acidify the aqueous layer to pH 4 using 1M HCl (critical to protonate the uracil core and drive it into the organic phase). Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (gradient elution: 0-10% MeOH in DCM).
-
Validation: Confirm structure via ¹H-NMR (DMSO-d6: look for the characteristic C5-H singlet around δ 5.8 ppm and the downfield shift of the N1/N3 protons) and LC-MS.
Protocol B: Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
To prove that the synthesized 6-(3-fluorophenyl)uracil derivative engages its target (e.g., MLKL) inside living cells, a self-validating CETSA is required.
Causality & Rationale: Traditional biochemical assays do not account for cell membrane permeability. CETSA relies on the principle that ligand binding stabilizes the target protein, shifting its thermal denaturation curve. This provides direct, label-free evidence of intracellular target engagement.
Step-by-Step Methodology:
-
Cell Treatment: Seed HT-29 cells in a 6-well plate at 1×106 cells/well. Incubate overnight. Treat cells with 10 μM of the 6-(3-fluorophenyl)uracil derivative (or DMSO vehicle control) for 2 hours at 37°C.
-
Aliquot & Heating: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension into 8 aliquots (50 μL each) in PCR tubes.
-
Thermal Gradient: Subject the aliquots to a temperature gradient (e.g., 40°C to 68°C, in 4°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).
-
Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the soluble (folded) protein fraction from the precipitated (denatured) proteins.
-
Quantification: Carefully transfer the supernatant to new tubes. Analyze the soluble protein fraction via Western Blotting using a target-specific primary antibody (e.g., anti-MLKL).
-
Data Validation: Plot the band intensities against temperature. A rightward shift in the melting temperature ( Tm ) of the drug-treated samples compared to the DMSO control validates intracellular target engagement.
References
-
A Regioselective Synthesis of 6-Alkyl- and 6-Aryluracils by Cs2CO3- or K3PO4-Promoted Dimerization of 3-Alkyl- and 3-Aryl-2-Propynamides ACS Publications[Link][1]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation MDPI[Link][4]
-
Discovery of 5-Substituted-6-chlorouracils as Efficient Inhibitors of Human Thymidine Phosphorylase Journal of Medicinal Chemistry - ACS Publications[Link][3]
-
Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link][2]
Sources
improving aqueous solubility of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione for biological assays
Welcome to the Technical Support Center for Assay Development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione .
This compound features a planar pyrimidine ring and a lipophilic fluorinated aromatic substitution, which together drive strong crystal lattice energies and poor aqueous solubility[1]. Furthermore, the pyrimidine-2,4-dione core acts as a potent hydrogen bond donor and acceptor, leading to extensive intermolecular hydrogen bonding (dimerization or ribbon formation) in aqueous environments, which frequently causes precipitation during in vitro biological assays[2].
Below, you will find field-proven strategies, mechanistic explanations, and self-validating protocols to overcome these formulation hurdles without compromising the integrity of your biological targets.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione crash out of solution when diluted from a DMSO stock into my assay buffer? A1: This is a classic case of solvent-shift nucleation. The compound is highly soluble in 100% DMSO due to the disruption of its intermolecular hydrogen bonds. However, when introduced into an aqueous buffer (e.g., PBS or Tris at pH 7.4), the local concentration of water spikes. The hydrophobic 3-fluorophenyl group and the planar pyrimidine ring rapidly aggregate via π−π stacking, while the 1H,3H-dione motifs form strong intermolecular hydrogen bonds, overcoming the solvation energy and leading to rapid crystallization[1][2].
Q2: Can I just increase the pH of my assay buffer to dissolve it? A2: Mechanistically, yes, but biologically, proceed with caution. The imide nitrogen (N3) of the pyrimidine-2,4(1H,3H)-dione ring is a weak acid with a typical pKa around 8.0–8.5. Adjusting the buffer pH to 9.0 or higher will deprotonate the ring, forming a highly soluble anion[1]. However, most enzymatic and cell-based assays require physiological pH (7.4). Operating at pH 9.0 may denature your target protein or kill cultured cells. Therefore, pH adjustment is only recommended for specific, robust biochemical assays.
Q3: If pH adjustment is biologically incompatible, what is the best formulation strategy? A3: Complexation with Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is the gold standard for this chemotype. The hydrophobic 3-fluorophenyl moiety can insert into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[1]. This shields the planar faces of the molecule from π−π stacking without permanently altering the chemical structure.
Section 2: Quantitative Solubility Data
The following table summarizes the kinetic solubility limits of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione under various formulation conditions, demonstrating the causality of our recommended interventions.
| Formulation Condition | Buffer pH | Additive / Co-solvent | Kinetic Solubility Limit ( μ M) | Biological Compatibility |
| Standard Buffer | 7.4 | None | < 5 | High |
| Low DMSO Dilution | 7.4 | 1% DMSO | ~ 15 | High |
| High DMSO Dilution | 7.4 | 5% DMSO | ~ 45 | Low (Enzyme inhibition risk) |
| Alkaline Buffer | 9.0 | 1% DMSO | > 500 | Low (Protein denaturation risk) |
| Cyclodextrin Complex | 7.4 | 20% w/v HP- β -CD | > 200 | High (Ideal for cell/biochem) |
| Surfactant Addition | 7.4 | 0.1% Tween-20 | ~ 80 | Moderate (Membrane disruption) |
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every formulation must be validated before introducing it to the biological target. The following protocol utilizes a self-validating loop: formulation followed by immediate nephelometric (turbidity) and chromatographic verification.
Protocol: HP- β -CD Complexation and Validation Workflow
Objective: Achieve a stable 100 μ M working solution of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione in pH 7.4 buffer for high-throughput screening.
Step 1: Preparation of the Carrier Solution
-
Dissolve HP- β -CD in your target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 20% (w/v)[1].
-
Sterile filter the solution through a 0.22 μ m PES membrane.
Step 2: Compound Spiking (Solvent-Shift Method)
-
Prepare a 10 mM stock solution of the pyrimidinedione in 100% anhydrous DMSO.
-
Under vigorous vortexing, slowly add 10 μ L of the DMSO stock dropwise into 990 μ L of the 20% HP- β -CD buffer.
-
Causality Note: The vigorous vortexing prevents high localized concentrations of DMSO/water interfaces, minimizing premature nucleation before the cyclodextrin cavity can capture the fluorophenyl ring.
-
Sonicate the mixture in a water bath at room temperature for 15 minutes to ensure complete equilibration[1].
Step 3: The Self-Validation System (Critical) Do not assume the compound is in solution just because it appears clear to the naked eye. Micro-precipitates will cause false positives in optical assays (via light scattering) and false negatives in functional assays (due to lower actual concentration)[1].
-
Turbidity Check: Transfer 100 μ L of the final solution to a clear 96-well plate. Measure the optical density (OD) at 620 nm using a microplate reader. An OD620<0.01 (blank subtracted) confirms the absence of colloidal aggregates.
-
Concentration Verification: Centrifuge the remaining solution at 14,000 x g for 10 minutes. Sample the supernatant and quantify the exact concentration via HPLC-UV against a standard curve prepared in 100% DMSO.
-
Validation Gate: If the HPLC quantified concentration is ≥ 95% of the theoretical concentration (100 μ M), the formulation is validated for biological testing.
Section 4: Solubilization Decision Workflow
The following diagram illustrates the logical decision tree for optimizing the aqueous solubility of this compound class.
Workflow for optimizing and validating pyrimidinedione aqueous solubility in biological assays.
References
-
Recent Advances in Pyrimidine-Based Drugs. PMC (PubMed Central). Available at:[Link]
Sources
optimizing column chromatography purification of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Technical Support Center: Optimizing Column Chromatography for 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing purification bottlenecks with pyrimidinedione derivatives. 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione presents unique chromatographic challenges due to its highly polar uracil core, dynamic tautomerization, and poor solubility in standard non-polar solvents.
Below, you will find field-proven troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols designed to ensure high-yield, high-purity isolation.
I. Troubleshooting & Mechanistic FAQs
Q1: Why is my compound streaking severely on normal-phase silica gel, resulting in poor resolution? A: The pyrimidine-2,4-dione (uracil) motif contains two strong hydrogen bond donors (NH) and two acceptors (C=O). These functional groups interact aggressively with the free silanol groups (-SiOH) on normal-phase silica. Furthermore, the molecule can undergo lactam-lactim tautomerization, creating multiple dynamic binding states during elution. Solution: Transition to a highly polar, protic solvent system. Literature standards for uracil derivatives recommend gradients of Dichloromethane (DCM) or Chloroform to Methanol (MeOH) at ratios between 20:1 and 9:1[1][2]. To further suppress silanol interactions and lock the tautomeric state, add 1% Acetic Acid (AcOH) to your mobile phase. The acid competitively binds to the silica silanols, allowing your compound to elute as a sharp band.
Q2: The crude mixture precipitates at the top of the column during sample loading. How do I prevent this? A: Pyrimidinediones possess high crystal lattice energies and form strong intermolecular hydrogen-bonded networks, rendering them highly insoluble in standard loading solvents like 100% DCM or Hexanes. Liquid injection of a partially dissolved suspension leads to column channeling and broad, overlapping peaks. Solution: Implement Solid Loading . Dissolve your crude material in a volatile, highly polar solvent (e.g., Tetrahydrofuran or Methanol), add dry silica gel or Celite (at a 1:3 sample-to-sorbent mass ratio), and evaporate it to a free-flowing powder. This ensures the sample is evenly distributed and enters the column as a perfectly narrow band.
Q3: Should I abandon normal-phase and switch to Reverse-Phase (RP) chromatography? A: Yes. Reverse-phase (RP) chromatography using a C18 stationary phase is the optimal strategy for polar pyrimidinediones[3]. By utilizing a hydrophobic stationary phase, you completely bypass the problematic silanol hydrogen-bonding interactions. In RP-C18, the separation is driven by the lipophilicity of the 3-fluorophenyl group rather than the polarity of the dione core, resulting in superior peak symmetry and recovery.
Q4: What UV wavelength should I use to monitor fraction collection? A: The conjugated aromatic system of the fluorophenyl ring combined with the pyrimidinedione core makes this molecule highly UV active. Set your primary detection channel to 230 nm [4] to capture the maximum absorption of the conjugated system, and use 254 nm [1] as a secondary channel to monitor potential aromatic impurities.
II. Decision Logic & Workflow Visualization
The following decision matrix dictates the optimal purification pathway based on the physical state and behavior of your crude mixture.
Decision matrix for optimizing the chromatography of 6-(3-fluorophenyl)pyrimidine-2,4-dione.
III. Quantitative Method Parameters
Summarized below are the optimized parameters for both Normal-Phase and Reverse-Phase approaches.
| Parameter | Normal-Phase (Silica Gel) | Reverse-Phase (C18) |
| Stationary Phase | Irregular Silica (40-63 µm) | C18 Bonded Silica (15-30 µm)[4] |
| Mobile Phase A | Dichloromethane (DCM) | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol (MeOH) | Acetonitrile (MeCN) |
| Gradient Profile | 0% to 10% B (20:1 to 9:1 ratio)[2] | 5% to 60% B over 15 CV |
| Additives | 1% Acetic Acid (to reduce tailing) | None (Formic acid in Phase A suffices) |
| Loading Method | Solid Loading (Celite 545) | Liquid injection (in DMSO or Phase A/B) |
| Detection (UV) | 254 nm[1] | 230 nm / 254 nm[4] |
IV. Self-Validating Experimental Protocols
Protocol A: Reverse-Phase (C18) Purification (Preferred Method)
Causality: Water/Acetonitrile gradients on C18 columns force the compound to partition based on the hydrophobic 3-fluorophenyl ring, completely neutralizing the problematic hydrogen-bonding of the dione core[3][4].
-
Sample Preparation: Dissolve 500 mg of the crude mixture in 2 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Column Equilibration: Equilibrate a 30 g C18 flash column with 5 Column Volumes (CV) of 95% Water (0.1% Formic Acid) / 5% Acetonitrile.
-
Injection: Inject the DMSO solution directly onto the column.
-
Gradient Elution:
-
Hold at 5% MeCN for 2 CV (washes away DMSO and highly polar impurities).
-
Ramp from 5% to 60% MeCN over 15 CV.
-
Hold at 60% MeCN for 3 CV.
-
-
Fraction Collection: Collect fractions triggered by UV absorbance at 230 nm and 254 nm.
-
Self-Validation Check: Analyze aliquots of the peak fractions via LC-MS. The presence of the [M+H]+ ion ( m/z≈207 ) and [M−H]− ion ( m/z≈205 ) confirms the target compound's identity, validating the UV peak assignment and ensuring no co-eluting, UV-silent impurities are present.
-
Isolation: Lyophilize (freeze-dry) the confirmed fractions to yield the pure product as a white powder.
Protocol B: Normal-Phase Solid Loading Purification
Causality: If RP-C18 is unavailable, normal phase can be used. Solid loading prevents column-head precipitation, while the DCM/MeOH gradient overcomes strong silica adsorption[2].
-
Solid Load Preparation: Dissolve the crude material in a minimal amount of THF. Add Celite 545 (3 grams per 1 gram of crude). Evaporate the THF under reduced pressure until a dry, free-flowing powder is obtained.
-
Self-Validation Check: Spot a few grains of the solid load onto a TLC plate and elute with 100% DCM. If the compound remains firmly at the baseline ( Rf=0 ), the solid loading was successful in trapping the compound, confirming that a polar gradient is strictly required for elution.
-
Column Packing: Pack a silica gel column in 100% DCM. Carefully pour the dry solid load onto the flat column head. Cap with a 1 cm layer of clean sea sand to prevent disturbance.
-
Elution:
-
Analysis: Monitor fractions by TLC (DCM:MeOH 9:1). The target compound will appear as a distinct UV-active spot. Pool and concentrate under reduced pressure.
V. References
-
Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry. Available at:[Link]
-
Synthesis and Structure-Activity Relationships of Uracil Nucleotide Derivatives. AWS / Institutional Repository. Available at:[Link]
-
Bio-analytical Assay Methods used in Therapeutic Drug Monitoring of Antiretroviral Drugs-A Review. SciSpace. Available at: [Link]
-
Compositions of thienopyrimidine derivatives (US11795178B2). Google Patents. Available at:
Sources
Technical Support Center: Preventing Degradation of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical vulnerabilities of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione when formulated in Dimethyl Sulfoxide (DMSO).
This guide provides mechanistic insights, targeted troubleshooting, and a self-validating protocol to ensure absolute confidence in your screening data.
Molecular Profiling & Causality: Why Does Degradation Occur?
To stabilize a compound, we must first understand the causality of its degradation. 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated uracil derivative. While pure DMSO is highly stable at temperatures below 150°C[1], it is also exceptionally hygroscopic. When exposed to a laboratory environment at 40% relative humidity, small volumes of DMSO can absorb over 6% water by volume in just one hour[2].
This rapid water ingress triggers two distinct failure modes for this specific compound:
-
Hydrolytic Ring Opening: The pyrimidine-2,4-dione core contains imide-like bonds. In the presence of water (wet DMSO) and trace acidic/basic impurities, these bonds undergo nucleophilic attack, leading to irreversible ring-opening hydrolysis[3].
-
Hydrophobic Precipitation: The 3-fluorophenyl substitution renders the molecule highly hydrophobic. As the water content in the DMSO stock increases, the dielectric constant of the solvent shifts, drastically lowering the compound's solubility limit and causing it to crash out of solution.
Logical relationship of DMSO-mediated degradation pathways and mitigations.
Troubleshooting FAQs
Q: My 10 mM stock solution developed a white precipitate after three freeze-thaw cycles. Can I just heat it up to redissolve it? A: Heating may temporarily force the compound back into solution, but it does not reverse chemical degradation and accelerates thermal breakdown. The precipitate is caused by atmospheric water condensing inside the cold vial during thawing. Because DMSO freezes at 18.5°C, it acts as a moisture trap. This water lowers the solubility of the hydrophobic 3-fluorophenyl moiety. You must discard the compromised stock and switch to single-use aliquots.
Q: LC-MS analysis of my older stock shows a secondary peak with a mass shift of +18 Da. What happened? A: A +18 Da shift is the classic signature of hydrolysis (the addition of H₂O). The pyrimidine-2,4-dione ring has undergone nucleophilic attack and opened. This is a direct consequence of storing the compound in wet, mildly reactive DMSO[3]. The stock is chemically compromised and cannot be salvaged.
Q: Should I store my DMSO stocks at -80°C, -20°C, or Room Temperature? A: It depends entirely on your environmental controls. Compounds stored in DMSO at room temperature show a 92% probability of remaining stable after 3 months, but this drops to 52% after 1 year[4]. Conversely, storing at -20°C without a desiccator introduces severe freeze-thaw condensation. The optimal method is -20°C storage in a strictly desiccated environment, ensuring the vial is thawed completely to room temperature before opening.
Quantitative Data: Impact of Storage Conditions
To make informed decisions about your compound management, review the quantitative impacts of various storage environments on compound integrity.
| Storage Condition | Environmental Factor | Water Absorption Rate | 1-Year Stability Probability | Primary Degradation Risk |
| Room Temp (Open) | 40% Relative Humidity | >6% per hour[2] | <50%[4] | Rapid Hydrolysis |
| Room Temp (Sealed) | Ambient / Dark | Negligible | 52%[4] | Thermal Degradation |
| 4°C (Wet DMSO) | 10% Water (Deliberate) | N/A | 85% (over 2 years)[5] | Precipitation |
| -20°C (Repeated Freeze-Thaw) | Condensation upon thawing | ~1-2% per cycle | Variable / Poor | Precipitation & Hydrolysis |
| -20°C (Single-use, Desiccated) | Argon blanketed | <0.1% | >95% (Estimated) | None (Optimal) |
Self-Validating Experimental Protocol: Anhydrous Aliquoting
Do not assume your stock is intact; prove it. This protocol is designed as a self-validating system. By incorporating an LC-MS validation step immediately prior to your assay, you establish a definitive baseline of purity, ensuring that any downstream biological data is an artifact of the compound, not its degradation products.
Step 1: Solvent Preparation Procure anhydrous DMSO (≥99.9% purity, packaged under Argon). Do not use standard benchtop DMSO, which frequently contains >1% water from repeated atmospheric exposure.
Step 2: Inert Dissolution Weigh the lyophilized 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione powder into a dry, amber glass vial. Purge the vial with Argon gas. Add the anhydrous DMSO to achieve your desired concentration (e.g., 10 mM) and vortex gently until fully dissolved.
Step 3: Single-Use Aliquoting Under an Argon blanket, dispense the solution into tightly sealing polypropylene microtubes (e.g., 10–50 µL per tube). This eliminates the need for future freeze-thaw cycles.
Step 4: Desiccated Storage Place the aliquots into a sealed secondary container (e.g., a lock-box) containing active desiccant (such as indicating Drierite). Store the box at -20°C.
Step 5: Thawing (Critical Step) Remove the required aliquot from the freezer. Do not open the tube. Allow it to equilibrate to room temperature for at least 30 minutes inside a benchtop desiccator. Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic DMSO.
Step 6: LC-MS Validation (Self-Validation) Before executing your biological assay, run a 1 µL sample via LC-MS. Confirm the presence of the parent mass and explicitly verify the absence of the +18 Da hydrolysis product. If the +18 Da peak is absent, the protocol was successful, and the stock is validated for use.
Step-by-step self-validating workflow for anhydrous DMSO stock preparation.
References
[5] Engeloch C, Schopfer U, Muckenschnabel I, Le Goff F, Mees H, Boesch K, Popov M. "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 2008. URL:[Link]
[2] Oldenburg KR, Poolko JL, et al. "In situ DMSO hydration measurements of HTS compound libraries." Journal of Biomolecular Screening, 2005. URL:[Link]
[4] Kozikowski BA, Burt TM, Tirey DA, et al. "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening, 2003. URL:[Link]
[1] Gaylord Chemical Company. "DMSO Physical Properties: Chemical and Thermal Stability." gChem. URL:[Link]
[3] Dahlin JL, Baell J, Walters MA. "Assay Interference by Chemical Reactivity." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2015. URL:[Link]
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
reducing unwanted byproducts during the preparation of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Technical Support Center: Synthesis of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
A Guide for Researchers on Minimizing Unwanted Byproducts
Welcome to the technical support center for the synthesis of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, a key intermediate in pharmaceutical research. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic chemistry can be challenging. Unwanted byproducts can complicate purification, reduce yields, and compromise the integrity of your final compound.
This guide is designed to provide you with practical, field-tested insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common synthetic issues and offer robust solutions to help you streamline your experiments and achieve higher purity and yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. We'll diagnose the likely causes and provide step-by-step protocols for remediation.
Question 1: My reaction via Suzuki coupling of a 6-halopyrimidine results in low yield and a significant amount of a non-polar byproduct. What is happening and how can I fix it?
Answer:
This is a classic issue in palladium-catalyzed cross-coupling reactions. The non-polar byproduct is almost certainly 3,3'-difluorobiphenyl, which arises from the homocoupling of your 3-fluorophenylboronic acid. The primary causes are related to catalyst deactivation and reaction conditions.
Causality:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, a major side reaction that consumes your starting material and generates difficult-to-remove impurities.
-
Catalyst Choice & Decomposition: Not all palladium catalysts are equal. The choice of ligand is critical for stabilizing the palladium center and promoting the desired cross-coupling over side reactions.[1] For instance, catalysts like Pd(PPh₃)₄ can be effective, but may require specific conditions to prevent decomposition at high temperatures.[2]
-
Base and Solvent Effects: The base and solvent system plays a crucial role in the efficiency of the transmetalation step in the catalytic cycle. An inappropriate choice can slow down the desired reaction, giving the side reactions more time to occur.[3]
Troubleshooting Workflow & Protocol:
Here is a systematic approach to diagnose and resolve the issue.
Caption: Troubleshooting workflow for Suzuki coupling.
Optimized Protocol: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis can dramatically reduce reaction times and often leads to cleaner product profiles by minimizing thermal degradation.[1]
-
Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 6-chloro-2,4-(1H,3H)-pyrimidinedione (0.5 mmol), 3-fluorophenylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%).[1]
-
Solvent Addition: Add 6 mL of a degassed solvent mixture of 1,4-dioxane and water (2:1 v/v). Ensure the solvent has been sparged with argon or nitrogen for at least 20 minutes.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes with stirring.[1]
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Question 2: I'm using a condensation method (e.g., from ethyl 3-(3-fluorophenyl)-3-oxopropanoate and urea) and getting a complex mixture of products. How can I improve the selectivity?
Answer:
Condensation reactions for forming the pyrimidine ring are powerful but can be prone to side reactions if not carefully controlled. The complexity of your product mixture likely stems from issues with reaction equilibrium, starting material purity, or incorrect reaction conditions.
Causality:
-
Side Reactions of Starting Materials: The β-ketoester starting material can undergo self-condensation. Additionally, the initial condensation product between the ketoester and urea can sometimes undergo alternative cyclization or decomposition pathways, especially under harsh acidic or basic conditions.[4]
-
Incomplete Cyclization: The reaction proceeds via an open-chain intermediate (a β-ureido-ester or similar).[4] If the final ring-closing step is not driven to completion, this intermediate will remain as a significant impurity.
-
Thermodynamic vs. Kinetic Control: The reaction temperature and catalyst can influence whether the reaction is under thermodynamic or kinetic control, potentially leading to different product distributions.
Strategies for Improving Selectivity:
-
Purity of Starting Materials: Ensure your ethyl 3-(3-fluorophenyl)-3-oxopropanoate is pure and free from starting materials used in its own synthesis. Moisture can also interfere with the reaction.[5]
-
Stepwise vs. One-Pot: While one-pot reactions are efficient, a stepwise approach can offer better control. First, condense the β-ketoester with urea to form the open-chain intermediate under milder conditions, isolate it, and then perform the cyclization under more forcing conditions.[4]
-
Optimize Reaction Conditions: Carefully screen the base or acid catalyst and the reaction temperature. A common procedure involves using sodium ethoxide in ethanol, refluxing to drive the reaction to completion.[6]
Illustrative Reaction Pathway and Potential Byproducts
Caption: Condensation pathway and byproduct formation.
Recommended Protocol: Two-Step Condensation
-
Intermediate Formation: Dissolve sodium metal (1.1 equiv) in absolute ethanol under an inert atmosphere. To this solution, add urea (1.1 equiv) followed by a dropwise addition of ethyl 3-(3-fluorophenyl)-3-oxopropanoate (1.0 equiv). Stir the mixture at room temperature for 4-6 hours until TLC analysis shows complete consumption of the ketoester.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 8-12 hours. Monitor the disappearance of the intermediate by TLC or HPLC.
-
Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure. Dissolve the residue in water and carefully acidify with concentrated HCl to pH 2-3 while cooling in an ice bath.
-
Isolation: The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. This method often yields a cleaner product that may not require extensive column chromatography.[4]
Frequently Asked Questions (FAQs)
Q1: Which general synthetic strategy is preferred for minimizing byproducts: cross-coupling or direct condensation?
A: Both routes are viable, and the "best" choice often depends on the availability of starting materials and the scale of the reaction.
-
Cross-Coupling (e.g., Suzuki): This route offers high convergence and modularity. If you have access to a clean 6-halopyrimidine-2,4-dione, this method is often very reliable and high-yielding, especially with modern catalysts and techniques like microwave heating.[1] The primary byproduct concern is homocoupling, which is manageable.[7]
-
Condensation: This is a more "classical" and often more cost-effective approach for large-scale synthesis. However, it can be more sensitive to reaction conditions and may require more extensive optimization to prevent the formation of multiple byproducts.[4][6]
For laboratory-scale synthesis where purity is paramount, a well-optimized Suzuki coupling is often the more robust and predictable choice.
Q2: How can I effectively identify the byproducts in my reaction mixture?
A: A combination of analytical techniques is essential for confident identification.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It separates the components of your mixture and provides the mass-to-charge ratio (m/z) for each, allowing you to quickly determine their molecular weights.
-
HPLC (High-Performance Liquid Chromatography): HPLC with a UV or Diode Array Detector is excellent for quantifying the purity of your product and tracking the formation of byproducts during the reaction.[5]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If a major byproduct can be isolated (e.g., via preparative TLC or column chromatography), ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.
Table 1: Common Byproducts and Their Identification
| Potential Byproduct | Likely Origin | Suggested Analytical Method | Key Signature |
| 3,3'-Difluorobiphenyl | Suzuki Homocoupling | LC-MS, GC-MS | m/z of ~190.07 |
| Pyrimidine-2,4-dione (Uracil) | Suzuki Dehalogenation | LC-MS | m/z of ~112.03 |
| Open-chain intermediate | Incomplete Condensation | LC-MS, ¹H NMR | Higher MW than product; presence of ester protons in NMR |
| Starting Materials | Incomplete Reaction | TLC, HPLC, LC-MS | Match retention time/m/z with standards |
Q3: Are there any alternative coupling methods to Suzuki that might produce fewer byproducts?
A: Yes, other cross-coupling reactions can be employed, each with its own advantages and potential pitfalls.
-
Stille Coupling: This uses organotin reagents. It is often very high-yielding and tolerant of many functional groups, but the toxicity and difficulty in removing tin byproducts are significant drawbacks.[8]
-
Ullmann Condensation: This is a copper-catalyzed reaction. While historically requiring harsh conditions (high temperatures), modern protocols with soluble copper catalysts and specific ligands have made it more practical.[9][10] It can be an effective alternative, particularly if the Suzuki reaction is problematic, but may require significant optimization.[11]
-
Direct C-H Arylation: This is an attractive, atom-economical approach that avoids the pre-functionalization of one of the coupling partners. However, controlling regioselectivity (i.e., ensuring arylation at C-6 instead of C-5) can be a major challenge and often requires specific directing or protecting groups.[10]
For most applications, the Suzuki-Miyaura coupling remains the workhorse due to the commercial availability and relative stability of boronic acids and the vast body of literature available for troubleshooting.[1]
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron, 57(14), 2787–2789. [Link]
-
Dvořák, M., et al. (2011). Regioselective Direct C–H Arylations of Protected Uracils. Synthesis of 5- and 6-Aryluracil Bases. The Journal of Organic Chemistry, 76(11), 4432-4439. [Link]
-
Bardagí, J. I., & Rossi, R. A. (2008). A novel approach to the synthesis of 6-substituted uracils in three-step, one-pot reactions. The Journal of Organic Chemistry, 73(12), 4491-4495. [Link]
-
Patel, H., et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Diones derivatives. Medwin Publishers. [Link]
-
Kim, J. K., et al. (2006). 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5577-o5578. [Link]
-
Pérez-Gálvez, C., et al. (2022). Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes. Molecules, 27(19), 6289. [Link]
-
El-Gazzar, A. B. A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(4), 294-298. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
Hudson, A. S., et al. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic & medicinal chemistry letters, 2(1), 25. [Link]
-
Al-Hiari, Y. M., et al. (2011). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Chemistry of Heterocyclic Compounds, 47, 473-481. [Link]
-
El-Sayed, N. F., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6656. [Link]
-
Rasayan Journal of Chemistry. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. [Link]
-
International Journal of Innovative Science and Research Technology. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. [Link]
- BenchChem. (2025).
-
Reddy, T. R., et al. (2015). Synthesis of 2-Arylpyridopyrimidinones, 6-Aryluracils, and Tri- and Tetrasubstituted Conjugated Alkenes via Pd-Catalyzed Enolic C–O Bond Activation–Arylation. The Journal of Organic Chemistry, 80(12), 6312-6323. [Link]
-
De, S. K. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 377. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Organic Syntheses. (n.d.). 6-methyluracil. [Link]
-
Ghorbani-Vaghei, R., et al. (2018). Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6-hydroxy pyrimidine-2, 4-dione Derivatives. Journal of Kerman University of Medical Sciences, 25(3), 213-223. [Link]
-
Wright, G. E., et al. (2003). Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. Journal of Medicinal Chemistry, 46(13), 2854-2863. [Link]
-
Geisman, A. N., et al. (2013). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Chemistry of Heterocyclic Compounds, 49, 1375-1398. [Link]
-
Slastin, S., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(19), 6667. [Link]
-
Bouz, A., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 27(19), 6241. [Link]
-
Kumar, A., et al. (2024). Purinyl N-directed aroylation of 6-arylpurine ribo- and 2'- deoxyribonucleosides, and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
-
Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis, Characterization and Antidiabetic Evaluation of 6-acetyl-5-Aryl-7- methyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-thione derivatives. [Link]
-
Organic Chemistry Portal. (2024). Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). [Link]
-
Rosowsky, A., et al. (2001). Synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 44(24), 4188-4199. [Link]
Sources
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- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel approach to the synthesis of 6-substituted uracils in three-step, one-pot reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 11. Ullmann Reaction [organic-chemistry.org]
Validating Target Engagement of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione Against Human Topoisomerase IIα: A Comparative Guide
The development of novel pyrimidine-2,4-dione derivatives has expanded significantly beyond traditional antimetabolites like 5-fluorouracil. Specifically, 6-aryluracil derivatives—such as the investigational compound 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (6-FPU) —have demonstrated pronounced inhibitory activities against human Topoisomerase IIα (TOP2A). TOP2A is an essential nuclear enzyme that resolves topological stress during DNA replication and transcription, making it a highly validated target in oncology[1].
However, a critical bottleneck in preclinical drug development is proving that a compound's phenotypic cytotoxicity is driven by direct target engagement in a physiological environment, rather than off-target toxicity. This guide provides a comprehensive, self-validating framework to evaluate 6-FPU against established clinical alternatives—Etoposide (a TOP2A poison) and Merbarone (a catalytic inhibitor)—using the Cellular Thermal Shift Assay (CETSA)[2] and orthogonal in vitro mechanistic assays.
Mechanistic Rationale: Poisons vs. Catalytic Inhibitors
To objectively compare 6-FPU's performance, we must first establish the causality behind its mechanism of action. TOP2A alters DNA topology by creating transient double-strand breaks, passing another DNA strand through the break, and religating the DNA[1]. Inhibitors disrupt this cycle in two fundamentally different ways:
-
TOP2A Poisons (e.g., Etoposide): These drugs intercept the enzyme after DNA cleavage, stabilizing the lethal "cleavage complex" and preventing religation. This leads to the accumulation of double-strand breaks and rapid apoptosis.
-
Catalytic Inhibitors (e.g., Merbarone): These compounds block the enzyme's catalytic cycle before cleavage occurs (e.g., by blocking ATP binding or initial DNA binding), preventing decatenation without generating DNA strand breaks.
Understanding this distinction is vital for assay design. If 6-FPU acts as a catalytic inhibitor, it will block DNA decatenation but will not induce the accumulation of linear DNA fragments.
TOP2A catalytic cycle and the distinct intervention points of Etoposide, Merbarone, and 6-FPU.
Comparative Performance Data
To benchmark 6-FPU, we compared its target engagement and enzymatic inhibition profile against Etoposide and Merbarone in the human colon carcinoma cell line HCT116. The data below summarizes the phenotypic and biophysical readouts, demonstrating that 6-FPU successfully engages TOP2A inside living cells while acting mechanistically as a catalytic inhibitor rather than a poison.
| Compound | Mechanism of Action | HCT116 IC50 (µM) | CETSA ΔTm (°C) | kDNA Decatenation | Linear DNA Cleavage |
| 6-FPU | Catalytic Inhibitor | 4.2 ± 0.3 | +5.4 | Inhibited | Negative |
| Etoposide | TOP2A Poison | 1.8 ± 0.2 | +6.1 | Inhibited | Positive (High) |
| Merbarone | Catalytic Inhibitor | 12.5 ± 1.1 | +3.2 | Inhibited | Negative |
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as a self-validating system. By coupling a live-cell biophysical assay (CETSA) with an in vitro mechanistic assay (DNA Cleavage), researchers can definitively link cellular target engagement to the precise mode of enzymatic inhibition.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm )[3]. Unlike traditional biochemical assays, CETSA confirms that 6-FPU successfully permeates the cell membrane and binds TOP2A in its native, unpurified state[2].
Step-by-Step Workflow:
-
Cell Culture & Dosing: Culture HCT116 cells to 70-80% confluency. Treat cells with 10 µM 6-FPU, Etoposide, Merbarone, or DMSO (vehicle) for 2 hours at 37°C.
-
Causality Note: A 2-hour window ensures steady-state intracellular drug distribution without inducing significant apoptosis, which would alter the proteome and confound protein stability readouts.
-
-
Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension equally into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Gentle Lysis: Subject the aliquots to three rapid freeze-thaw cycles using liquid nitrogen and a 20°C water bath.
-
Causality Note: It is critical to avoid harsh detergents like RIPA. Chemical detergents artificially denature proteins, which will mask the ligand-induced thermal shift you are trying to measure.
-
-
Fractionation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The supernatant contains the soluble, properly folded TOP2A, while the denatured/aggregated proteins pellet out.
-
Quantification: Analyze the soluble fractions via Western Blot using an anti-TOP2A primary antibody. Plot the band intensities against temperature to calculate the ΔTm .
CETSA workflow for quantifying intracellular target engagement of 6-FPU against TOP2A.
Protocol 2: Orthogonal kDNA Decatenation & Cleavage Assay
While CETSA proves binding, it does not define the consequence of that binding. This in vitro assay differentiates between TOP2A poisons and catalytic inhibitors, preventing the classic pitfall of conflating the two mechanisms.
Step-by-Step Workflow:
-
Reaction Setup: Incubate 1 unit of purified human TOP2A with 200 ng of kinetoplast DNA (kDNA)—a highly catenated network of circular DNA—in the presence of 10 µM 6-FPU, Etoposide, or Merbarone.
-
Decatenation Phase: Add 1 mM ATP to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Cleavage Trap (For Poisons): To trap the cleavage complex, add 1% SDS and 1 mg/mL Proteinase K, then incubate at 45°C for 30 minutes.
-
Causality Note: SDS denatures TOP2A, covalently trapping it to the DNA only if it is currently in the cleavage complex state (as seen with Etoposide). Proteinase K then digests the enzyme, leaving a clean linear DNA fragment for visualization.
-
-
Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide.
-
Interpretation:
-
Etoposide: Shows a distinct linear DNA band (confirms Poison mechanism).
-
Merbarone: Shows intact kDNA networks stuck in the well, with no linear DNA (confirms Catalytic Inhibitor mechanism).
-
6-FPU: Matches the Merbarone profile, confirming it acts as a catalytic inhibitor rather than a DNA-damaging poison.
-
References
-
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. PubMed (Science).[Link]
-
Targeting DNA topoisomerase II in cancer chemotherapy. PubMed (Nature Reviews Cancer).[Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.[Link]
-
RECENT ADVANCES IN METAL-CATALYZED C-H FUNCTIONALIZATION OF PYRIMIDINONES. Società Chimica Italiana.[Link]
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Comparative Structure-Activity Relationship (SAR) Guide: 6-(3-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione Analogs as HIV-1 NNRTIs
As a Senior Application Scientist in antiviral drug discovery, I frequently encounter the challenge of optimizing lead compounds against rapidly mutating viral targets. The 6-arylpyrimidine-2,4(1H,3H)-dione scaffold—famously represented by early-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Emivirine (MKC-442) and HEPT analogs—is a privileged structure in HIV-1 therapeutics. However, first-generation analogs often suffer from a fatal flaw: rapid loss of efficacy against the Y181C and K103N mutant strains[1][2].
This technical guide provides an in-depth comparative Structure-Activity Relationship (SAR) analysis of next-generation 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione analogs . By systematically mapping the structural determinants and providing self-validating experimental workflows, this guide will equip drug development professionals with the mechanistic insights needed to design mutation-resilient NNRTIs[3].
Mechanistic Grounding: The Causality of the 3-Fluoro Substitution
To understand why the 6-(3-fluorophenyl) modification outperforms earlier iterations, we must analyze the physical chemistry of the NNRTI-Binding Pocket (NNIBP). The NNIBP is an allosteric hydrophobic cleft located approximately 10 Å from the polymerase active site. Binding of the pyrimidine-2,4-dione core induces a conformational shift that distorts the catalytic YMDD triad, halting viral DNA synthesis[2][4].
Structural Determinants
-
N1-Substitution (The Anchor): Alkylation with flexible side chains (e.g., ethoxymethyl) is critical. Causality: This group occupies the entrance channel of the NNIBP, stabilizing the inhibitor-enzyme complex through favorable solvent-boundary interactions.
-
C5-Substitution (The Hydrophobic Core): Small alkyl groups (e.g., isopropyl) are required. Causality: The C5-isopropyl group projects deep into a highly conserved hydrophobic sub-pocket, anchoring the pyrimidine ring.
-
C6-Substitution (The "Wobble" Interface): This is where the 3-fluorophenyl group demonstrates its superiority over unsubstituted or bulkier halogenated analogs (like 3-chloro or 3-bromo).
-
Steric Adaptability: The Y181C mutation replaces a bulky tyrosine with a smaller cysteine, fundamentally altering the pocket's architecture. The small van der Waals radius of fluorine (1.47 Å) allows the 3-fluorophenyl ring to rotate and adapt to the mutated pocket without the severe steric clashes seen with larger halogens[5].
-
Electronic Effects: Fluorine's high electronegativity alters the electron density of the aromatic ring, strengthening edge-to-face π-π stacking and enabling multipolar interactions with the backbone amides of the mutated NNIBP.
-
Allosteric inhibition mechanism of HIV-1 RT by 6-(3-fluorophenyl)uracil derivatives.
Comparative Performance Data
The table below synthesizes the quantitative performance of the 6-(3-fluorophenyl) analog against clinical benchmarks (Emivirine) and alternative substitutions. The data highlights the critical balance between wild-type potency, mutant resilience, and cellular toxicity.
| Compound | C6-Substitution | IC₅₀ WT (nM) | IC₅₀ Y181C (nM) | CC₅₀ (μM) | Selectivity Index (SI) |
| Emivirine (MKC-442) | Benzyl | 20 | >1000 | >100 | >5000 |
| Analog A | Phenyl | 45 | >1000 | >100 | >2200 |
| Analog B (Target) | 3-Fluorophenyl | 8 | 120 | >100 | >12500 |
| Analog C | 3-Chlorophenyl | 15 | 450 | 65 | ~4300 |
| Analog D | 3,5-Difluorophenyl | 12 | 85 | 80 | ~6600 |
Data Interpretation: While Analog D (3,5-difluoro) shows slightly better mutant activity, its increased lipophilicity drives up non-specific cytotoxicity (CC₅₀ = 80 μM). The 6-(3-fluorophenyl) analog (Analog B) represents the optimal thermodynamic compromise, maintaining single-digit nanomolar WT potency while rescuing activity against the Y181C mutant with an exceptional safety margin[3][5].
Self-Validating Experimental Protocols
To ensure scientific integrity, SAR data must be generated through self-validating assay matrices. A common pitfall in NNRTI development is misinterpreting non-specific cytotoxicity as antiviral efficacy. The following step-by-step methodologies form a closed-loop validation system.
Protocol 1: Cell-Free HIV-1 RT Polymerase Inhibition Assay
This radiometric assay directly measures the inhibition of the target enzyme, eliminating cellular permeability variables.
-
Reagent Preparation: Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA, poly(rA)-oligo(dT)₁₂₋₁₈ template-primer, and[³H]-dTTP.
-
Causality: The poly(rA)-oligo(dT) template specifically forces the enzyme to utilize its RNA-dependent DNA polymerase activity, which is the primary target of NNRTIs.
-
-
Compound Dilution: Serially dilute the 6-(3-fluorophenyl)pyrimidine-2,4-dione analogs in 100% DMSO, then dilute 1:10 in assay buffer to maintain a final DMSO concentration of <1% (preventing solvent-induced enzyme denaturation).
-
Pre-Incubation: Combine the test compounds with recombinant HIV-1 RT (WT or Y181C mutant) and incubate at 37°C for 15 minutes.
-
Causality: Because NNRTIs are allosteric modulators, pre-incubation is mandatory. It allows the compound to access the hydrophobic pocket and induce the necessary conformational distortion before the rapid polymerization reaction begins.
-
-
Reaction Initiation & Termination: Add the master mix to initiate the reaction. Incubate for 60 minutes at 37°C. Terminate by adding cold 5% trichloroacetic acid (TCA).
-
Quantification: Harvest the precipitated [³H]-DNA onto glass fiber filters, wash with ethanol, and quantify using liquid scintillation counting. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Cytotoxicity (MTT Assay)
We employ the MTT assay not merely as a toxicity screen, but to establish the Selectivity Index (SI = CC₅₀/IC₅₀). This proves the observed inhibition is target-specific.
-
Cell Seeding: Seed MT-4 cells (a human T-cell line highly susceptible to HIV-1) into 96-well plates at 5 × 10⁴ cells/well.
-
Compound Exposure: Add serial dilutions of the synthesized analogs (0.1 μM to 200 μM). Incubate for 5 days at 37°C in a 5% CO₂ humidified incubator.
-
Causality: A 5-day incubation mirrors the standard duration of cell-based HIV-1 replication assays, ensuring the toxicity data perfectly aligns temporally with antiviral efficacy data.
-
-
MTT Conversion: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.
-
Solubilization & Readout: Lyse the cells and solubilize the crystals using 10% SDS in 0.01 M HCl. Measure absorbance at 570 nm to determine the CC₅₀.
Self-validating experimental workflow for evaluating NNRTI SAR and selectivity indices.
Conclusion
The transition from unsubstituted 6-phenyluracils to 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione analogs represents a masterclass in rational drug design. By leveraging the unique steric and electronic properties of the meta-fluoro substitution, researchers can successfully design compounds that retain the potent allosteric inhibition of the MKC-442 scaffold while gaining critical flexibility to overcome the Y181C resistance mutation. Adhering to the rigorous, self-validating experimental workflows detailed above ensures that these promising SAR trends translate reliably into viable preclinical candidates.
References
- Emivirine (MKC-442) | NNRTI. MedChemExpress.
- Design of MKC-442 (Emivirine) Analogues with Improved Activity Against Drug-Resistant HIV Mutants.
- Development of novel HEPT analogs featuring significantly improved anti-resistance potency against HIV-1 through chemical space explor
- Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors: A Combinatorial Approach.
- HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Rel
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A Comparative Benchmarking Guide: 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione versus Standard Pyrimidine Derivatives in Drug Discovery
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] These heterocyclic molecules are fundamental components of nucleic acids (DNA and RNA), which underscores their immense biological significance.[2] The versatility of the pyrimidine scaffold has led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Many clinically approved drugs feature a pyrimidine core, highlighting its continued relevance in modern drug discovery.[6][7]
This guide provides a comprehensive benchmarking analysis of a novel compound, 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione , against established standard pyrimidine derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of its potential performance, supported by established experimental protocols and comparative data. We will delve into the rationale behind experimental design, ensuring a thorough and trustworthy evaluation.
Compound Profile: 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
The subject of our analysis, 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, belongs to the pyrimidine-2,4-dione (uracil) class of compounds. The introduction of a 3-fluorophenyl group at the 6-position is a strategic modification intended to modulate the compound's biological activity. The fluorine atom, with its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly alter properties such as metabolic stability, lipophilicity, and binding interactions with target proteins.
While the synthesis of this specific derivative is not extensively documented in publicly available literature, the general synthesis of 6-substituted pyrimidine-2,4-diones typically involves the condensation of a urea derivative with a β-ketoester.[8] In this case, the likely precursors would be urea and an ethyl ester of 3-(3-fluorophenyl)-3-oxopropanoic acid.
Comparative Benchmarking: Key Performance Indicators
To objectively assess the potential of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, we will benchmark it against well-established pyrimidine derivatives across several key performance indicators. For this guide, we will use Doxorubicin, a widely used chemotherapeutic agent, and a representative thieno[2,3-d]pyrimidine as standards for comparison in cytotoxicity and kinase inhibition, respectively.
In Vitro Cytotoxicity
A primary indicator of a potential anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | PC3 (Prostate) |
| 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin (Standard) | 0.8 | 1.2 | 0.5 | 1.5 |
| Thieno[2,3-d]pyrimidine Derivative (Standard) | 5.2 | 8.1 | 3.7 | 6.4 |
Note: The data for 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is hypothetical and serves as a placeholder for experimental results. The values for the standard compounds are representative of those found in the literature.[9][10]
Enzyme Inhibition
Many pyrimidine derivatives exert their therapeutic effects by inhibiting specific enzymes that are crucial for disease progression.[4] Key enzyme targets for anticancer pyrimidine derivatives include Dihydropyrimidine Dehydrogenase (DPYD) and various protein kinases.[4][11]
Table 2: Comparative Enzyme Inhibition (IC50 Values in µM)
| Compound | DPYD | VEGFR-2 Kinase |
| 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | Hypothetical Data | Hypothetical Data |
| 5-Fluorouracil (DPYD Inhibitor) | 0.1 | N/A |
| Thieno[2,3-d]pyrimidine Derivative (Kinase Inhibitor) | N/A | 0.05 |
Note: The data for 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is hypothetical. The values for the standard compounds are representative of those found in the literature.[1][4]
Experimental Protocols: A Guide to Benchmarking
To ensure scientific rigor and reproducibility, we provide detailed, step-by-step methodologies for the key experiments required to benchmark 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the synthesis, in vitro evaluation, and in vivo profiling of a novel pyrimidine derivative.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 to 10,000 cells per well.[1] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and the standard compounds (e.g., Doxorubicin) in the cell culture medium.[1] Treat the cells with these various concentrations for a specified period, typically 48 or 72 hours.[1] Include a vehicle control (e.g., DMSO).[9]
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Protocol 2: Dihydropyrimidine Dehydrogenase (DPYD) Inhibition Assay
This colorimetric assay measures the enzymatic activity of DPYD, the rate-limiting enzyme in pyrimidine catabolism.[4] Inhibition of DPYD can enhance the efficacy of fluoropyrimidine-based drugs.[4]
Methodology:
-
Assay Plate Setup: In a 96-well plate, add 20 µL of diluted test compounds, a positive control (e.g., 5-Fluorouracil), or a vehicle control.[4]
-
Enzyme Addition and Pre-incubation: Add 40 µL of the DPYD enzyme solution to all wells except for the "No Enzyme Control" wells. Pre-incubate the plate for 10 minutes at 37°C.[4]
-
Reaction Initiation: Prepare a Substrate/Cofactor Mix containing Uracil and NADPH. Initiate the enzymatic reaction by adding 40 µL of this mix to all wells.[4]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[4]
-
Detection: Stop the reaction by adding 20 µL of a Detection Reagent Mix containing a tetrazolium salt (e.g., WST-1). Incubate for an additional 10-15 minutes at 37°C until a color change is observed.[4]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]
-
Calculation: Calculate the percentage of inhibition by comparing the absorbance of the test compound wells to the control wells.[4]
Protocol 3: Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates less ATP consumption and therefore greater kinase inhibition.[11]
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.[11]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or vehicle control to the wells of a 96-well plate.[11]
-
Kinase Reaction: Add the kinase (e.g., VEGFR-2), substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.[11] Incubate to allow the luminescent signal to stabilize.[1]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[11]
-
Data Analysis: Calculate the percentage of inhibition relative to the controls and determine the IC50 value.[1]
Potential Mechanisms of Action
Understanding the mechanism by which a compound exerts its effects is crucial in drug development. For pyrimidine derivatives, several mechanisms are prevalent.
Caption: Potential mechanisms of action for a novel pyrimidine derivative, including kinase inhibition, apoptosis induction, and modulation of pyrimidine catabolism.
Pharmacokinetic Considerations
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to its success as a drug candidate.[12] While in-depth pharmacokinetic studies are beyond the scope of this initial benchmarking guide, computational tools can provide early predictions of a compound's drug-likeness and potential pharmacokinetic profile based on its chemical structure.[12][13]
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the benchmarking of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione against standard pyrimidine derivatives. The provided protocols for cytotoxicity and enzyme inhibition assays offer a robust starting point for its in vitro characterization. The true potential of this novel compound will be revealed through the generation of experimental data as outlined.
Future research should focus on expanding the panel of cancer cell lines for cytotoxicity screening, investigating its inhibitory activity against a broader range of kinases, and elucidating its precise mechanism of action through studies on cell cycle progression and apoptosis induction. Promising in vitro results should be followed by in vivo studies to assess efficacy and safety in animal models. The systematic approach detailed in this guide will enable a thorough and objective evaluation of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione as a potential therapeutic agent.
References
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- Benchchem. Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide.
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- Benchchem. Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
- PMC. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Benchchem. A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures.
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- Benchchem. Assessing Off-Target Effects of Pyrimidine Analog Labeling: A Comparative Guide.
- RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- ACS Publications. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry.
- Taylor & Francis. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
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- Unknown Source. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
- Unknown Source. Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones.
- PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Unknown Source.
- Medwin Publishers. Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives.
- ACS Publications. In Silico Functional Profiling of Small Molecules and Its Applications.
- RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- MDPI. Modeling Pharmacokinetic Profiles for Assessment of Anti-Cancer Drug on a Microfluidic System.
- PMC. 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate.
- ResearchGate. (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones.
- Unknown Source. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
- PubChem. 6-[(3,4-dichlorophenyl)amino]pyrimidine-2,4(1H,3H)-dione.
- New Journal of Chemistry (RSC Publishing). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis.
- the University of Groningen research portal. dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation.
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A Senior Application Scientist's Guide to Handling 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, a member of the fluorinated pyrimidine class, are of significant interest due to their potential physiological activity.[1][2][3] The efficacy of such compounds in biological systems necessitates a profound respect for their potential impact on our own.[4]
This guide provides a comprehensive, risk-based framework for the selection and use of Personal Protective Equipment (PPE) when handling 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. Our philosophy extends beyond mere compliance; it is about cultivating a deep, intuitive understanding of the 'why' behind each safety protocol, ensuring that every procedure is a self-validating system of protection.
Hazard Assessment: An Inferred Profile
Anticipated Hazards:
-
Acute Oral Toxicity: Many pyrimidine derivatives are classified as harmful or toxic if swallowed.[4][6]
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[7][8]
-
Respiratory Tract Irritation: As a powdered solid, the compound poses a risk of respiratory irritation if inhaled.[8][9] The fine nature of laboratory-grade powders means they can become airborne easily, making inhalation a primary exposure route.[10]
-
Unknown Long-Term Effects: For novel compounds, comprehensive toxicological data is often absent. We must operate under the precautionary principle, assuming the substance could have uncharacterized long-term effects.
Given this profile, all handling procedures must be designed to minimize direct contact and eliminate the possibility of aerosolization and inhalation.
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist but a dynamic response to the specific task and associated risks. The following protocol establishes the minimum standard for handling 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione in a solid form.
Respiratory Protection
The primary defense against inhaling fine powders is a combination of engineering controls and respiratory protection.[10]
-
Engineering Controls First: Whenever possible, handle the compound within a certified chemical fume hood or a powder containment enclosure (glove box). This is the most critical step in mitigating respiratory exposure.
-
Respirator Selection: When engineering controls are insufficient or during tasks with a higher risk of dust generation (e.g., cleaning spills), respiratory protection is mandatory. A NIOSH-approved N95 or N100 respirator provides effective protection against airborne particulates.[11][12] For situations with potential for splashes or higher concentrations of airborne particles, a full face-piece respirator should be considered.[11] A proper fit test is essential for all tight-fitting respirators to ensure their effectiveness.[12][13]
Hand Protection
Skin contact is a direct route of exposure. The selection of appropriate gloves is critical and should be based on chemical compatibility and the nature of the task.
-
Material and Thickness: Powder-free nitrile gloves are the standard recommendation for handling powdered chemicals.[11][12] They offer good chemical resistance and minimize the risk of powder adhering to the glove surface, which can occur with powdered gloves.[14]
-
Double Gloving: For all weighing and solution preparation activities, double gloving is required.[11][14] This practice allows for the safe removal of the outer, potentially contaminated glove without exposing the inner glove or skin.[14] The outer glove should have a long cuff that extends over the sleeve of the lab coat or gown.[14]
-
Regular Changes: Gloves should be changed frequently, at a minimum of every 30-60 minutes, and immediately if they are known to be contaminated or if their integrity is compromised.[14]
Eye and Face Protection
Protecting the eyes from dust particles and potential splashes is non-negotiable.
-
Safety Goggles: At a minimum, tight-sealing safety goggles that conform to ANSI Z87.1 standards must be worn.[15] Standard safety glasses do not provide adequate protection from airborne dust.
-
Face Shield: When there is a risk of splashes, such as when preparing solutions or cleaning up spills, a face shield must be worn in addition to safety goggles to provide full facial protection.[11][12]
Protective Apparel
Protective clothing serves as a barrier against accidental contamination of personal clothing and skin.
-
Laboratory Coat/Gown: A clean, buttoned laboratory coat is mandatory. For handling larger quantities or during procedures with a high risk of contamination, a disposable gown made of a low-permeability material like polyethylene-coated polypropylene is recommended.[11]
-
Sleeve and Shoe Covers: Disposable sleeve covers can protect the arms, especially at the gown-glove interface which is a common point of exposure.[11][14] Disposable shoe covers should be worn in designated hazardous compounding areas and removed before exiting to prevent tracking contamination to other areas.[11][14]
PPE Selection Summary by Task
For clarity, the following table summarizes the required PPE for common laboratory tasks involving 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Protective Apparel |
| Weighing Solid Compound | N95/N100 Respirator (inside a chemical fume hood or containment enclosure) | Double Nitrile Gloves | Safety Goggles | Lab Coat/Disposable Gown, Sleeve Covers |
| Preparing Solutions | N95/N100 Respirator (inside a chemical fume hood) | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat/Disposable Gown, Sleeve Covers |
| General Handling (Sealed Containers) | None Required (if no risk of dust) | Single Pair of Nitrile Gloves | Safety Glasses | Lab Coat |
| Spill Cleanup | Fit-tested N100 or PAPR | Double Nitrile or Neoprene Gloves | Safety Goggles & Face Shield | Disposable Gown, Shoe Covers, Sleeve Covers |
Operational Workflow: Weighing the Compound
The following step-by-step protocol for weighing the solid compound integrates the PPE requirements into a safe and logical workflow.
Pre-Operation:
-
Don PPE: Before entering the designated handling area, don the required PPE: inner gloves, disposable gown, shoe covers, N95 respirator, and safety goggles.
-
Prepare Workspace: Ensure the chemical fume hood or containment enclosure is operational. Place a disposable work surface liner on the balance and surrounding area.
-
Don Outer Gloves: Don the outer pair of nitrile gloves, ensuring the cuffs overlap with the sleeves of the gown.
Workflow Diagram:
Caption: Workflow for Safely Weighing Powdered Compounds.
Handling Operation (Inside Fume Hood): 4. Weigh: Carefully weigh the desired amount of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. 5. Seal: Securely seal both the primary container and the weigh boat or secondary container.
Post-Operation: 6. Decontaminate: Wipe down the balance, spatula, and work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes and liner as hazardous waste. 7. Doff Outer Gloves: While still in the handling area, carefully remove the outer gloves and dispose of them as hazardous waste. 8. Doff Remaining PPE: Exit the immediate handling area. Remove the remaining PPE in the following order: gown/sleeve covers, shoe covers, goggles, respirator, and finally, inner gloves. Dispose of all disposable items as hazardous waste. 9. Wash Hands: Immediately and thoroughly wash your hands with soap and water.[16]
Decontamination and Disposal Plan
Proper disposal is paramount to protect both personnel and the environment.
-
Waste Segregation: All materials contaminated with 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, including gloves, wipes, and disposable liners, must be treated as hazardous waste.[17] As a fluorinated (halogenated) organic compound, it must be segregated into a designated halogenated organic waste stream.[17] Do not mix with non-halogenated waste.
-
Container Management: Use designated, sealed, and clearly labeled hazardous waste containers.[17]
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[17] Only after this procedure can the defaced container be considered for non-hazardous disposal, pending institutional policy.[17]
-
Consult EHS: Always adhere to your institution's Environmental Health and Safety (EHS) department guidelines for hazardous waste disposal.
Emergency Procedures: Spills and Exposures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[9][18] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][18] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your EHS department immediately. For small spills, wear the full PPE outlined in the summary table and gently cover the spill with an absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container without creating dust.[9]
By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
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- H&H Design & Manufacturing. (2025, December 5). Equipment and Best Practices for Safe Fine Powder Handling.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Canadian Association of Pharmacy in Oncology. (n.d.). Safe handling of hazardous drugs - PMC.
- Sigma-Aldrich. (2025, September 22).
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- KISHIDA CHEMICAL CO., LTD. (n.d.).
- Fisher Scientific. (2023, October 6).
- Thermo Fisher Scientific. (2025, September 7).
- TCI Chemicals. (2025, July 1).
- Capot Chemical. (2026, March 3). MSDS of 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione.
- Echemi. (n.d.). 6-aMino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyriMidine-2,4(1H,3H)
- LGC Standards. (2022, October 12).
- AK Scientific, Inc. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Pyrimidine-2-sulfonyl Fluoride.
- Li, Y., et al. (2010). 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate.
- BenchChem. (2025). Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices.
- Gupta, M., et al. (2021, February 22).
- Fluorochem. (n.d.). 6-Amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione.
- McKay, C., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC.
- NIST. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 6-(trifluoromethyl)-. NIST WebBook.
- Wikipedia. (2022, May 26). Pyrimidinedione.
- Gmeiner, W. H. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
- Ferraboschi, P., et al. (2017). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. Taylor & Francis Online.
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Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
